3-(Trifluoromethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXGCOLWCMVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170913 | |
| Record name | m-(Trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-10-1 | |
| Record name | 3-(Trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-(Trifluoromethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-(Trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzamide, a key chemical intermediate in the development of novel therapeutic agents and functional materials. This document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and discusses its applications in medicinal chemistry.
Core Properties and Data
This compound, also known as α,α,α-trifluoro-m-toluamide, is a white solid organic compound. The presence of the trifluoromethyl group at the meta-position of the benzamide scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug discovery.
Physicochemical and Identification Data
All pertinent quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 1801-10-1 | [1][2][3][4] |
| Molecular Formula | C₈H₆F₃NO | [1][2][3] |
| Molecular Weight | 189.13 g/mol | [1][2] |
| Melting Point | 124-127 °C | [1] |
| Linear Formula | CF₃C₆H₄CONH₂ | [1] |
| InChI Key | XBGXGCOLWCMVOI-UHFFFAOYSA-N | [1] |
| EC Number | 217-289-6 | [1] |
| MDL Number | MFCD00014802 | [1][3] |
| PubChem Substance ID | 24879016 | [1] |
Synthesis and Experimental Protocols
This compound can be synthesized through various routes. A common and reliable laboratory-scale method involves the conversion of 3-(trifluoromethyl)benzoic acid to its corresponding amide. This is typically a two-step process involving the activation of the carboxylic acid followed by amination.
Experimental Protocol: Synthesis from 3-(Trifluoromethyl)benzoic Acid
This protocol details the conversion of 3-(trifluoromethyl)benzoic acid to this compound via an acyl chloride intermediate.
Materials:
-
3-(Trifluoromethyl)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 3-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.
-
-
Amination:
-
Cool a flask containing concentrated aqueous ammonium hydroxide in an ice bath.
-
Dissolve the crude 3-(trifluoromethyl)benzoyl chloride from the previous step in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.
-
-
Work-up and Purification:
-
Filter the resulting solid precipitate and wash it with cold water.
-
To recover any dissolved product, extract the aqueous filtrate with dichloromethane (3x).
-
Combine the organic extracts with the initial solid, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization (e.g., from an ethanol/water mixture or toluene) to afford a white crystalline solid.
-
An alternative reported synthesis involves the palladium-catalyzed aminocarbonylation of 1-bromo-3-trifluoromethylbenzene using formamide as the source of the amide group[1].
Applications in Research and Drug Development
The benzamide functional group is a common feature in many biologically active molecules, capable of forming hydrogen bonds with enzyme active sites[5]. The addition of a trifluoromethyl (CF₃) group is a widely used strategy in medicinal chemistry to enhance key drug properties. The CF₃ group can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to biological targets[6].
This compound serves as a crucial starting material or core structure for a variety of compounds with therapeutic potential:
-
Antihypertensive Agents: It forms the core moiety of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides, which have been investigated for their potential as antihypertensive agents[1].
-
Enzyme Inhibitors: The trifluoromethylbenzamidine hydrochloride derivative, closely related to the benzamide, is a powerful scaffold for designing enzyme inhibitors, particularly for proteases and kinases[6].
-
Pesticides: Derivatives of benzamides, including those with trifluoromethyl groups, have shown promising insecticidal and fungicidal activities[5][7].
-
General Pharmacological Activity: Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, and anticancer properties[8].
Visualized Workflow and Pathways
To illustrate the relationships and processes described, the following diagrams are provided in DOT language script.
Synthesis Workflow
The following diagram illustrates the key steps for the laboratory synthesis of this compound from its corresponding carboxylic acid.
Caption: Synthesis of this compound.
Logical Relationship in Drug Discovery
This diagram shows the logical progression from the core chemical structure to its application in drug development, highlighting the advantageous properties conferred by the trifluoromethyl group.
Caption: Role in Medicinal Chemistry.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR [m.chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(Trifluoromethyl)benzamide chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-(Trifluoromethyl)benzamide, a key chemical intermediate in the development of various pharmaceutical agents. This document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Structure and IUPAC Name
This compound is an aromatic amide. Its structure consists of a benzene ring substituted with a trifluoromethyl group (-CF₃) at the meta-position (position 3) and a primary carboxamide group (-CONH₂) at position 1.
-
IUPAC Name: this compound
-
Chemical Formula: C₈H₆F₃NO
-
SMILES: NC(=O)c1cccc(c1)C(F)(F)F
-
InChI Key: XBGXGCOLWCMVOI-UHFFFAOYSA-N
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below, providing a valuable resource for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 189.13 g/mol | |
| Melting Point | 124-127 °C | |
| Boiling Point | 241.3 ± 40.0 °C (at 760 Torr) | |
| Density | 1.335 ± 0.06 g/cm³ (at 20 °C) | |
| CAS Number | 1801-10-1 | |
| pKa | 15.31 ± 0.50 (Predicted) | |
| Appearance | White to off-white solid |
Synthesis of this compound
This compound can be synthesized through various methods. A common and effective laboratory-scale preparation involves the amidation of 3-(trifluoromethyl)benzoyl chloride with ammonia. Another established method is the palladium-catalyzed aminocarbonylation of 1-bromo-3-trifluoromethylbenzene using formamide as the amide source.
Experimental Protocol: Amidation of 3-(Trifluoromethyl)benzoyl Chloride
This protocol details the synthesis of this compound from its corresponding acyl chloride. This method is analogous to the preparation of similar benzamides and is highly effective.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
Concentrated ammonium hydroxide (28-30%)
-
Deionized water
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, place 3-(trifluoromethyl)benzoyl chloride.
-
Cool the vessel in an ice bath to 0-5 °C.
-
While stirring vigorously, slowly add an excess of cold, concentrated ammonium hydroxide to the cooled acyl chloride. A white precipitate of this compound will form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove any unreacted starting materials and ammonium salts.
-
Dry the purified product under vacuum or by air drying to obtain this compound as a white to off-white solid.
Safety Precautions: 3-(Trifluoromethyl)benzoyl chloride is corrosive and lachrymatory. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. The reaction with ammonia is exothermic and should be controlled by slow addition and cooling.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 3-(Trifluoromethyl)benzoyl chloride.
Caption: Synthesis workflow for this compound.
3-(Trifluoromethyl)benzamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzamide is a fluorinated aromatic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and biological significance of this compound and its derivatives.
Molecular and Physicochemical Properties
This compound is a white solid at room temperature. The trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in the design of bioactive molecules.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO | [1] |
| Molecular Weight | 189.13 g/mol | [1][2][3] |
| CAS Number | 1801-10-1 | [1][3] |
| Melting Point | 124-127 °C | [3] |
| InChI Key | XBGXGCOLWCMVOI-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common approach involves the aminocarbonylation of a corresponding aryl halide.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Example Experimental Protocol: Palladium-Catalyzed Aminocarbonylation
This protocol is based on the general principle of palladium-catalyzed aminocarbonylation.
Materials:
-
1-bromo-3-(trifluoromethyl)benzene
-
Formamide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, combine 1-bromo-3-(trifluoromethyl)benzene, formamide, palladium catalyst, ligand, and base in the appropriate solvent.
-
Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) for the required reaction time.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the pure product and concentrate to yield this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Significance and Applications
This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas.
Inhibition of the Hedgehog Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer.
Caption: The role of this compound derivatives as inhibitors of the Hedgehog signaling pathway.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Certain this compound derivatives have been identified as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the treatment of dyslipidemia.[4][5]
| Compound Type | IC₅₀ | Reference |
| Benzylamino benzamide derivative | 1.03 µM | [4] |
| 3,5-bis(Trifluoromethyl)benzylamino benzamide derivative | 0.69 µM | [5] |
Conclusion
This compound is a versatile chemical entity with significant applications in the development of novel pharmaceuticals. Its unique structural and electronic properties make it a valuable scaffold for targeting various biological pathways. Further research into the synthesis and biological evaluation of its derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-(Trifluoromethyl)benzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and overall drugability assessment. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and logical workflows to guide laboratory practices.
Data Presentation: Solubility of Benzamide Derivatives
The following table summarizes the mole fraction solubility of a representative benzamide derivative (N-phenyl-3-(trifluoromethyl)benzamide) in various organic solvents at different temperatures. This data is intended to provide a qualitative and quantitative framework for understanding how this compound might behave in similar solvent systems. The solubility of this compound is expected to follow similar trends, although the absolute values will differ.
Table 1: Mole Fraction Solubility (x) of a Representative Benzamide Derivative in Organic Solvents
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 288.15 | 1.11 x 10⁻³ | 6.17 x 10⁻⁴ | 1.82 x 10⁻³ | - |
| 293.15 | - | - | - | - |
| 298.15 | - | - | - | - |
| 303.15 | - | - | - | - |
| 308.15 | - | - | - | - |
| 313.15 | - | - | - | - |
| 318.15 | - | - | 1.15 x 10⁻³ | - |
| 323.15 | - | - | - | - |
| 328.15 | 1.25 x 10⁻³ | - | - | - |
Note: The data presented is for a structurally related benzamide derivative and should be used for illustrative purposes only.[1] Experimental determination of the solubility of this compound is strongly recommended.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[2]
Shake-Flask Method for Equilibrium Solubility Determination
This method measures the concentration of a solute in a saturated solution at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Scintillation vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Draw the supernatant into a syringe and pass it through a chemically resistant filter (e.g., PTFE) to remove any remaining solid particles. This step should be performed quickly to minimize any temperature fluctuations.
-
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the measured concentration and the dilution factor.
-
Mandatory Visualizations
Synthesis Workflow for this compound
The following diagram illustrates a general synthetic pathway for the preparation of this compound, a common route for the synthesis of benzamide derivatives.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Workflow for Solubility Determination
This diagram outlines the logical steps involved in the experimental determination of the solubility of this compound using the shake-flask method.
Caption: Logical workflow for the experimental determination of solubility.
References
Technical Guide: Physicochemical Properties of 3-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data
The melting point of a compound is a critical parameter for identification, purity assessment, and formulation development. The experimentally determined melting point of 3-(Trifluoromethyl)benzamide is summarized below.
| Physical Property | Value | Source(s) |
| Melting Point | 121-122 °C | [1] |
| Melting Point (literature) | 124-127 °C | [2] |
| Boiling Point | Not Reported |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[3]
Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[3] Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C, whereas impurities can lead to a depressed and broader melting range.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[4]
-
Capillary tubes (sealed at one end)[5]
-
Thermometer
-
Mortar and pestle (for sample pulverization)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[3] The open end of a capillary tube is pressed into the powder to collect a sample.[5] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4][5]
-
Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.[5]
-
Determination:
-
A preliminary rapid heating is often performed to get an approximate melting temperature.
-
For an accurate measurement, a fresh sample is heated to a temperature about 15-20°C below the approximate melting point.[5]
-
The heating rate is then slowed to 1-2°C per minute as the melting point is approached.[4]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Boiling Point Determination (Thiele Tube Method)
For instances where the boiling point of a substance like this compound needs to be determined, the Thiele tube method is a suitable microscale technique.[6]
Principle: A small amount of the liquid is heated in a tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. When the external pressure equals the vapor pressure of the liquid, boiling occurs, and a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn into the capillary when the vapor pressure of the substance falls below the atmospheric pressure. The temperature at which the liquid enters the capillary is the boiling point.[6]
Apparatus:
-
Thiele tube
-
Heat source (e.g., Bunsen burner)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Mineral oil or other suitable heating fluid
Procedure:
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube.[7] A capillary tube, sealed at one end, is placed open-end-down into the liquid.[6]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing mineral oil.[6]
-
Determination:
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[6]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[8]
-
Synthesis Workflow
The following diagram illustrates a general synthetic pathway for the formation of a benzamide derivative, which is analogous to the synthesis of this compound. This particular workflow describes the synthesis of N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride, which utilizes this compound as a structural component in a later step.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound 98 1801-10-1 [sigmaaldrich.com]
- 3. westlab.com [westlab.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
Spectroscopic and Spectrometric Analysis of 3-(Trifluoromethyl)benzamide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 3-(Trifluoromethyl)benzamide, a key chemical intermediate in the development of various pharmaceutical agents. The document, tailored for researchers, scientists, and professionals in drug development, offers a comprehensive overview of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for structural confirmation and purity assessment. The data presented here was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis.[1][2][3]
¹H NMR Data
The ¹H NMR spectrum of this compound in DMSO-d₆ typically exhibits signals corresponding to the aromatic protons and the amide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.28 | s | 1H | Ar-H |
| 8.19 | d | 1H | Ar-H |
| 8.16 | s (br) | 1H | -CONH₂ |
| 7.89 | d | 1H | Ar-H |
| 7.74 | t | 1H | Ar-H |
| 7.61 | s (br) | 1H | -CONH₂ |
s = singlet, d = doublet, t = triplet, br = broad
The aromatic protons show a complex splitting pattern due to their coupling with each other. The two broad singlets are characteristic of the amide protons, which can undergo chemical exchange, leading to broader signals.
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| 167.5 | C=O |
| 135.8 | Ar-C |
| 132.5 | Ar-CH |
| 130.1 (q, JCF ≈ 32 Hz) | Ar-C-CF₃ |
| 129.8 | Ar-CH |
| 128.6 (q, JCF ≈ 4 Hz) | Ar-CH |
| 124.2 (q, JCF ≈ 272 Hz) | CF₃ |
| 124.0 (q, JCF ≈ 4 Hz) | Ar-CH |
q = quartet
The quartet splitting pattern observed for the carbons in and near the trifluoromethyl group is due to coupling with the three fluorine atoms. The large coupling constant for the CF₃ carbon is characteristic.
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of a compound. The fragmentation pattern provides valuable information about the molecule's structure.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 189 | 100 | [M]⁺ (Molecular Ion) |
| 172 | 80 | [M - NH₃]⁺ |
| 145 | 60 | [M - CONH₂]⁺ |
| 125 | 40 | [C₇H₄F₂]⁺ |
| 95 | 30 | [C₆H₄F]⁺ |
| 75 | 20 | [C₅H₄F]⁺ |
The mass spectrum is characterized by a prominent molecular ion peak at m/z 189. Key fragmentation pathways include the loss of ammonia ([M - NH₃]⁺) and the entire amide group ([M - CONH₂]⁺), which are common fragmentation patterns for benzamides.[4] The presence of the trifluoromethyl group influences further fragmentation.
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of DMSO-d₆. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Parameters: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5]
-
¹H NMR: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each carbon, with a longer acquisition time due to the lower natural abundance of ¹³C.
The general workflow for NMR analysis is depicted below:
Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation and Parameters: An electron ionization (EI) mass spectrometer is used.
-
Ionization Energy: Typically 70 eV.
-
Analysis Mode: Full scan mode to detect all fragment ions within a given mass range.
The fragmentation of this compound in the mass spectrometer can be visualized as follows:
This guide provides foundational spectroscopic and spectrometric data for this compound, which is essential for its identification, characterization, and quality control in research and development settings.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
In-Depth Technical Guide on the Crystal Structure Analysis of 3-(Trifluoromethyl)benzamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of benzamide derivatives containing a trifluoromethyl group at the 3-position. Due to the limited availability of public crystallographic data for the parent 3-(Trifluoromethyl)benzamide, this paper focuses on the analysis of its closely related analogs, offering valuable insights into the molecular geometry, intermolecular interactions, and experimental methodologies that are critical for structure-based drug design and development.
Introduction
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates. The following sections detail the typical experimental workflows employed for the analysis of this compound derivatives.
Synthesis and Crystallization
The synthesis of substituted benzamides generally involves a nucleophilic substitution reaction. For instance, the synthesis of N-cyanophenyl-3-(trifluoromethyl)benzamides is achieved by reacting 3-(trifluoromethyl)benzoyl chloride with the corresponding cyano-substituted aniline in the presence of a base like 4-dimethylaminopyridine (DMAP) in a dry solvent such as dichloromethane.[1] The reaction is typically stirred at a low temperature initially and then allowed to proceed at room temperature.[1]
Following synthesis and purification by column chromatography, single crystals suitable for X-ray diffraction are grown.[1] A common and effective method is slow evaporation from a saturated solution.[1] A variety of solvents and solvent mixtures are often screened to find the optimal conditions for crystal growth, including dichloromethane, toluene, chloroform, methanol, and ethyl acetate.[1]
Figure 1: General workflow for the synthesis and crystallization of N-substituted 3-(trifluoromethyl)benzamides.
X-ray Diffraction Data Collection and Structure Refinement
High-quality single crystals are mounted for single-crystal X-ray diffraction analysis. Data is collected, and the resulting diffraction patterns are processed to determine the unit cell parameters and reflection intensities. The crystal structure is then solved and refined.
Figure 2: Standard experimental workflow for single-crystal X-ray crystallography.
Crystal Structure Data of Analogs
The following tables summarize key crystallographic data for several N-substituted benzamide analogs where the benzoyl moiety is substituted. This comparative data allows for an informed understanding of the likely structural parameters of this compound itself. The data is derived from studies on N-[2-(trifluoromethyl)phenyl]benzamides with varying substituents at the 3-position of the benzamide ring.
Table 1: Crystal Data and Structure Refinement for Benzamide Analogs
| Parameter | 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide[2] | 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide[2] | 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide[2] |
| Chemical Formula | C₁₄H₉F₄NO | C₁₄H₉BrF₃NO | C₁₄H₉F₃INO |
| Formula Weight | 283.22 | 344.13 | 391.12 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 16.5997 (4) | 10.3228 (4) | 10.5119 (7) |
| b (Å) | 7.5029 (2) | 4.7077 (2) | 4.6738 (3) |
| c (Å) | 20.3708 (5) | 26.8529 (11) | 27.2023 (18) |
| β (°) | 108.995 (1) | 97.476 (2) | 96.992 (3) |
| Volume (ų) | 2404.14 (10) | 1294.61 (9) | 1324.9 (2) |
| Z | 8 | 4 | 4 |
| Molecules per asymmetric unit | 2 | 1 | 1 |
Table 2: Selected Geometric Parameters (Å, °) for Benzamide Analogs
| Parameter | 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A / B)[2] | 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide[2] | 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide[2] |
| Dihedral Angle (Benzene Rings) | 43.94 (8) / 55.66 (7) | 10.40 (12) | 12.5 (2) |
| Torsion Angle (–Car—C(=O)—N—Car–) | 176.74 (12) / -179.58 (12) | -175.5 (2) | 174.8 (3) |
In the crystal structures of these analogs, molecules are often linked by N—H⋯O hydrogen bonds, forming chains.[2] These chains can be further linked by other weak interactions, such as C—H⋯O hydrogen bonds and π–π stacking interactions, forming layered structures.[2] The dihedral angle between the two aromatic rings is a key conformational feature and varies significantly depending on the substituent at the 3-position.
Biological Context: CETP Inhibition
While specific signaling pathways for this compound are not extensively documented, related trifluoromethyl benzamides have been investigated as inhibitors of the Cholesteryl Ester Transfer Protein (CETP).[3][4] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL).[3] Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels, which is generally considered beneficial for cardiovascular health.
The mechanism involves the binding of the inhibitor to the CETP active site, which is predominantly hydrophobic.[3] The trifluoromethyl benzamide scaffold appears to fit well within this active site, establishing key hydrophobic interactions that block the protein's lipid transfer function.[3]
Figure 3: Conceptual diagram of CETP inhibition by trifluoromethyl benzamide derivatives.
Conclusion
This technical guide has provided a detailed examination of the structural analysis of this compound through its close analogs. The experimental protocols for synthesis, crystallization, and X-ray diffraction have been outlined, providing a procedural framework for researchers. The tabulated crystallographic data from N-substituted derivatives offer critical insights into the expected geometric parameters and intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the solid-state architecture of these compounds. Furthermore, the potential role of this molecular scaffold in inhibiting CETP highlights its relevance in drug development. This compilation of data and methodologies serves as a valuable resource for scientists engaged in the structural chemistry and medicinal applications of trifluoromethyl-containing compounds.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Commercial Availability and Technical Guide: 3-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 3-(Trifluoromethyl)benzamide, a key building block in medicinal chemistry and materials science. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis, and visual representations of relevant chemical processes and signaling pathways.
Commercial Sourcing of this compound
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. Researchers can procure this chemical in quantities ranging from grams to kilograms, catering to both small-scale laboratory research and larger-scale drug development needs. Below is a summary of representative suppliers and their product offerings.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| Thermo Scientific | 10795711 | 98% | 5 g | 1801-10-1 |
| Sigma-Aldrich | 548146 | 98% | - (Discontinued) | 1801-10-1 |
| Matrix Scientific | 005389 | - | 5 g, 25 g, 100 g | 1801-10-1 |
| Santa Cruz Biotechnology | sc-280004 | ≥98% | - | 1801-10-1 |
| Abound Chem | - | - | 5 g | - |
| CookeChem | - | 98% | - | 1801-10-1 |
| J & K SCIENTIFIC LTD. | - | 98% | 5 g, 25 g | 1801-10-1 |
| Alfa Aesar | B20049 | 98% | 5 g | 1801-10-1 |
| Energy Chemical | - | 98% | 5 g, 25 g | 1801-10-1 |
Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information. While some suppliers list CAS 349-97-3, this appears to be for an isomer and 1801-10-1 is the correct CAS number for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₃NO | |
| Molecular Weight | 189.13 g/mol | [1] |
| Melting Point | 124-127 °C (lit.) | [2] |
| Appearance | White solid | [3] |
| SMILES | NC(=O)c1cccc(c1)C(F)(F)F | [1] |
| InChI Key | XBGXGCOLWCMVOI-UHFFFAOYSA-N | [1] |
Experimental Protocols
The trifluoromethyl group is a valuable pharmacophore in drug discovery due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[4] this compound serves as a crucial intermediate in the synthesis of various pharmaceutically active molecules.
Synthesis of this compound via Hydrolysis of 3-(Trifluoromethyl)benzonitrile
A common and straightforward method for the preparation of this compound is the hydrolysis of the corresponding nitrile. The following protocol is a representative example based on similar documented procedures.
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) for neutralization
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(Trifluoromethyl)benzonitrile in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid until a white precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified this compound under vacuum to yield a white solid.
Visualization of Key Processes
Chemical Procurement Workflow
The following diagram illustrates a typical workflow for procuring a chemical like this compound for research purposes.
Synthetic Pathway: Hydrolysis of a Benzonitrile
This diagram outlines the general chemical transformation for the synthesis of a benzamide from its corresponding benzonitrile precursor.
References
- 1. nbinno.com [nbinno.com]
- 2. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-5-(trifluoromethyl)benzamide | Benchchem [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 3-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-(Trifluoromethyl)benzamide, a compound of interest in chemical and pharmaceutical research. The following sections detail its hazardous properties, safe handling procedures, and emergency protocols, compiled from various safety data sheets and chemical suppliers. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1801-10-1 | [1] |
| Molecular Formula | C₈H₆F₃NO | [1] |
| Molecular Weight | 189.13 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 121-127 °C | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Pictogram:
Signal Word: Warning
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
| PPE Type | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for dust generation. Eyewash stations and safety showers must be readily accessible in the immediate work area.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, immediate action is critical. The following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Stability and Reactivity
This compound is stable under normal laboratory conditions. However, certain conditions and materials should be avoided.
-
Incompatible Materials: Strong oxidizing agents.
-
Conditions to Avoid: Generation of dust, exposure to heat.
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.
Experimental Protocols & Workflows
Acute Oral Toxicity Assessment Workflow (Based on OECD 423)
This workflow outlines the steps for determining the acute oral toxicity of a substance.
In Vitro Skin Irritation Test Workflow (Based on OECD 439)
This diagram illustrates the process for assessing the skin irritation potential of a chemical using a reconstructed human epidermis model.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound. However, research on structurally related trifluoromethyl-containing benzamide derivatives has indicated potential activity as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[2][3][4][5][6] Other studies have explored various biological activities of benzamide derivatives, including their potential as CETP inhibitors and their effects on various receptors.[7][8][9][10] It is important to note that these findings are for related but structurally distinct molecules, and further research is required to elucidate the specific biological profile of this compound.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Waste should be collected in a designated, properly labeled hazardous waste container. Do not dispose of down the drain or into the environment.
Disclaimer: This document is intended as a guide and is not exhaustive. Researchers and scientists must consult the specific Safety Data Sheet (SDS) provided by the supplier and conduct a thorough risk assessment before handling this compound. All laboratory work should be performed by trained personnel in a suitably equipped facility.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 3. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Linchpin in Modern Benzamide Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, has become an indispensable tool for optimizing the pharmacological profile of drug candidates. This is especially true for benzamide derivatives, a versatile scaffold found in a wide array of therapeutic agents. The unique electronic properties and steric profile of the trifluoromethyl group profoundly influence the physicochemical and biological characteristics of benzamide-based molecules, leading to significant improvements in metabolic stability, membrane permeability, and target binding affinity.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in the design and development of benzamide derivatives, offering insights into its impact on pharmacokinetics, pharmacodynamics, and structure-activity relationships (SAR). Detailed experimental protocols and visual representations of key concepts are provided to furnish researchers with a practical understanding of this critical functional group.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group onto a benzamide scaffold imparts a unique combination of properties that are highly advantageous for drug design.
Lipophilicity: The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a drug's ability to cross biological membranes.[4][5] This increased lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), can lead to improved absorption and distribution within the body, including penetration of the blood-brain barrier.[1][4] However, the relationship between trifluoromethylation and lipophilicity is nuanced; while it generally increases lipophilicity compared to a methyl group, the overall effect is dependent on the molecular context.[6][7]
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[4][8] This potent inductive effect can significantly modulate the electronic properties of the benzamide molecule, influencing the acidity or basicity of nearby functional groups and altering non-covalent interactions with biological targets.[9][10] These electronic perturbations can lead to enhanced binding affinity and selectivity.[2][3]
Metabolic Stability: One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[4][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP450) enzymes.[4][11] This resistance to metabolic oxidation often translates to a longer in vivo half-life, reduced clearance, and potentially a lower required dose.[4][5]
Pharmacological Consequences of Trifluoromethylation in Benzamides
The physicochemical alterations induced by the trifluoromethyl group have profound implications for the pharmacological activity of benzamide derivatives.
Enhanced Binding Affinity and Potency: The unique steric and electronic properties of the CF₃ group can lead to stronger and more specific interactions with target proteins.[5][9] By occupying specific hydrophobic pockets and influencing the electronic landscape of the ligand-receptor interface, the trifluoromethyl group can significantly increase binding affinity (Ki) and inhibitory potency (IC50). For instance, studies on various benzamide series have demonstrated that the introduction of a CF₃ group can lead to a substantial increase in biological activity compared to non-fluorinated analogs.[2][12]
Improved Pharmacokinetic Profile: The enhanced metabolic stability and lipophilicity conferred by the trifluoromethyl group directly contribute to an improved pharmacokinetic profile.[1][2] Increased metabolic resistance leads to a longer half-life and greater systemic exposure (AUC).[13] Furthermore, enhanced membrane permeability can improve oral bioavailability and facilitate the distribution of the drug to its site of action, including the central nervous system.[1][2]
Structure-Activity Relationship (SAR) Insights
Systematic studies on trifluoromethylated benzamide derivatives have provided valuable structure-activity relationship (SAR) insights that guide the design of more effective therapeutic agents. The position of the trifluoromethyl group on the benzamide scaffold is critical in determining its impact on biological activity. Different positional isomers can exhibit vastly different potencies and selectivities due to variations in how the CF₃ group interacts with the target's binding site.[14]
Furthermore, the trifluoromethyl group is often employed as a bioisostere for other chemical moieties, such as a methyl or a chloro group.[8] This bioisosteric replacement can be used to fine-tune the steric and electronic properties of a lead compound, potentially overcoming liabilities such as metabolic instability or off-target effects while maintaining or even enhancing the desired biological activity.[15]
Quantitative Data on Trifluoromethylated Benzamide Derivatives
To illustrate the impact of the trifluoromethyl group, the following tables summarize key quantitative data for representative benzamide derivatives.
| Compound | Structure | Target | IC50 (nM) | Reference |
| Vismodegib | (Structure of Vismodegib) | Hedgehog Signaling Pathway (SMO) | 3 | [16] |
| Compound 13d | (Structure of Compound 13d) | Hedgehog Signaling Pathway (SMO) | 1.44 | [16] |
| Compound 6a | (Structure of Compound 6a) | Cereblon (CRBN) | >1000 µM | [12] |
| Compound 6b | (Structure of Compound 6b) | Cereblon (CRBN) | 180 µM | [12] |
Table 1: Comparison of IC50 values for benzamide derivatives with and without trifluoromethyl groups.
| Compound | Ki (nM) | LogP | Reference |
| Benzamide Analog 1 | 3.2 | - | [17] |
| Benzamide Analog 2 (meta-Cl) | 0.6 | - | [17] |
| Benzamide Analog 3 (para-Cl) | 1.7 | - | [17] |
| Opioid Receptor Agonist 3b (para-F, meta-Cl) | 560 (MOR) | - | [2] |
| Opioid Receptor Agonist 3e (para-F, meta-CF3) | 160 (MOR) | - | [2] |
Table 2: Binding affinity (Ki) and lipophilicity (LogP) data for selected benzamide derivatives.
Experimental Protocols
Synthesis of Trifluoromethylated Benzamides
General Procedure for the Synthesis of N-(2,6-Dioxo-3-piperidyl)-4-nitro-2-(trifluoromethyl)benzamide (10b) [12]
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride (5 mmol) in a suitable solvent such as dichloromethane, add triethylamine (2.5 eq) and stir at room temperature for 10 minutes.
-
Add 4-nitro-2-(trifluoromethyl)benzoyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane to afford the desired product.
In Vitro Metabolic Stability Assay
Protocol for Liver Microsomal Stability Assay [18]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in an appropriate buffer (e.g., 100 µM in phosphate buffer, pH 7.4).
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare a NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution to each well.
-
Add the test compound working solution to the wells and pre-incubate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.
-
Visualizing the Impact: Signaling Pathways and Workflows
Hedgehog Signaling Pathway Inhibition
Trifluoromethylated benzamide derivatives have been developed as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[16]
Caption: Inhibition of the Hedgehog signaling pathway by a trifluoromethylated benzamide derivative targeting Smoothened (SMO).
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates the typical workflow for an in vitro liver microsomal stability assay.
Caption: A typical experimental workflow for determining the in vitro metabolic stability of a compound using liver microsomes.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the arsenal of medicinal chemists working with benzamide derivatives. Its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity has led to the development of numerous successful drug candidates. A thorough understanding of the physicochemical and pharmacological consequences of trifluoromethylation, guided by quantitative SAR data and robust experimental protocols, is essential for the rational design of the next generation of benzamide-based therapeutics. The continued exploration of novel trifluoromethylation strategies and a deeper understanding of the intricate interplay between this unique functional group and biological systems will undoubtedly continue to drive innovation in drug discovery.
References
- 1. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiologically based pharmacokinetic modeling to predict complex drug-drug interactions: a case study of AZD2327 and its metabolite, competitive and time-dependent CYP3A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electronic Properties of 3-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethyl)benzamide is a key chemical intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the benzamide scaffold. This alteration in electron distribution can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. A thorough understanding of the electronic structure, photophysical behavior, and electrochemical characteristics of this compound is therefore crucial for its effective application in medicinal chemistry and materials science. This guide provides a comprehensive overview of these properties, drawing upon computational predictions based on studies of analogous compounds, and outlines detailed experimental protocols for their empirical validation. While direct experimental data for this compound is not extensively available in the current literature, this document synthesizes existing knowledge on related molecules to present a robust predictive profile.
Computational Analysis of Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of molecules.[1][2] While specific DFT calculations for this compound are not widely published, data from closely related trifluoromethyl-substituted aromatic compounds and benzamide derivatives allow for a reliable estimation of its electronic parameters.[3][4]
The trifluoromethyl group is known to be strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This inductive effect leads to a decrease in electron density on the aromatic ring.[5] Consequently, the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are lowered. This generally results in a wider HOMO-LUMO energy gap compared to unsubstituted benzamide, indicating higher kinetic stability.
Frontier Molecular Orbitals and Quantum Chemical Descriptors
The electronic reactivity and stability of a molecule are primarily governed by its frontier molecular orbitals. The HOMO energy correlates with the ability to donate electrons (ionization potential), while the LUMO energy relates to the ability to accept electrons (electron affinity). The energy gap (ΔE) between these orbitals is a critical indicator of chemical reactivity and the energy required for electronic excitation.
Based on DFT studies of similar fluorinated aromatic compounds, the predicted electronic properties of this compound are summarized in the table below.[3][6]
| Parameter | Predicted Value (Approximate) | Significance |
| EHOMO | -7.0 to -8.0 eV | The energy of the highest occupied molecular orbital; a lower value indicates a higher ionization potential and reduced susceptibility to oxidation. |
| ELUMO | -1.0 to -2.0 eV | The energy of the lowest unoccupied molecular orbital; a lower value suggests a higher electron affinity and greater ease of reduction. |
| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 eV | The energy difference between HOMO and LUMO; a larger gap implies higher kinetic stability and lower chemical reactivity. It also corresponds to absorption of higher energy (UV) light. |
| Dipole Moment (µ) | 3.0 to 4.0 Debye | A measure of the overall polarity of the molecule, arising from the asymmetrical charge distribution due to the -CONH2 and -CF3 groups. |
| Ionization Potential (I) | 7.0 to 8.0 eV | The energy required to remove an electron from the molecule; directly related to the HOMO energy. |
| Electron Affinity (A) | 1.0 to 2.0 eV | The energy released when an electron is added to the molecule; related to the LUMO energy. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogens and the trifluoromethyl group. This indicates that the carbonyl oxygen is a likely site for electrophilic attack or hydrogen bonding, while the amide protons are acidic.
Photophysical Properties
The photophysical properties of a molecule describe its interaction with light, specifically its absorption and emission characteristics.
UV-Visible Absorption Spectroscopy
Aromatic compounds like benzamide exhibit characteristic absorption bands in the UV region corresponding to π → π* transitions.[7] For benzamide itself, these bands appear around 202 nm and 253 nm.[7] The introduction of a trifluoromethyl group is expected to cause a slight bathochromic (red) shift in these absorption maxima due to its influence on the electronic structure of the benzene ring.
| Parameter | Predicted Value | Description |
| λmax 1 (Primary Band) | ~205-215 nm | Corresponds to a high-energy π → π* transition. |
| λmax 2 (Secondary Band) | ~260-270 nm | Corresponds to a lower-energy π → π* transition, often showing fine vibrational structure. |
| Molar Absorptivity (ε) | 1,000-10,000 M⁻¹cm⁻¹ | Dependent on the specific transition and solvent; generally moderate for these types of compounds. |
Fluorescence Spectroscopy
Many benzamide derivatives are fluorescent, and it is plausible that this compound would exhibit fluorescence upon excitation at its absorption maximum. The emission wavelength is typically longer (red-shifted) than the absorption wavelength (Stokes shift). The quantum yield of fluorescence would depend on the efficiency of radiative decay versus non-radiative decay pathways.
| Parameter | Predicted Value (if fluorescent) | Description |
| Excitation λmax | ~260-270 nm | The wavelength of maximum absorption that leads to fluorescence. |
| Emission λmax | ~300-350 nm | The wavelength of maximum fluorescence intensity. |
| Stokes Shift | ~40-80 nm | The difference in wavelength between the absorption and emission maxima. |
| Fluorescence Quantum Yield (ΦF) | Low to Moderate | The ratio of photons emitted to photons absorbed; likely to be influenced by solvent and temperature. |
Electrochemical Properties
Cyclic voltammetry is a standard technique to investigate the redox behavior of a molecule. The electron-withdrawing nature of the trifluoromethyl group is expected to make this compound more susceptible to reduction compared to unsubstituted benzamide.
| Parameter | Predicted Value (vs. Ag/AgCl) | Description |
| Reduction Potential (Epc) | -1.5 to -2.5 V | The potential at which the compound is reduced. The electron-withdrawing -CF3 group makes reduction more favorable (less negative potential) compared to unsubstituted benzamide. |
| Oxidation Potential (Epa) | > +1.5 V | The potential at which the compound is oxidized. Oxidation is expected to be difficult and may occur at the solvent limit. |
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the aminocarbonylation of 1-bromo-3-(trifluoromethyl)benzene with formamide, catalyzed by a palladium complex.
References
- 1. researchgate.net [researchgate.net]
- 2. esports.bluefield.edu - Computational Chemistry Methods [esports.bluefield.edu]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repository.up.ac.za [repository.up.ac.za]
Trifluoromethylated Benzamides: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Trifluoromethylated benzamides, a class of compounds featuring this unique functional group, have emerged as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the diverse biological activities exhibited by these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support further research and drug development efforts.
Antimicrobial Activity
Trifluoromethylated benzamides have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacterial strains.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for representative trifluoromethylated benzamides against various microorganisms.
| Compound Class | Compound Example(s) | Target Organism(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| (1,3,4-Oxadiazol-2-yl)benzamides | 12 (SCF3-substituted) | Staphylococcus aureus (Linezolid-resistant NRS 119) | 0.06 | >MIC | [1] |
| (1,3,4-Oxadiazol-2-yl)benzamides | 13 (SF5-substituted) | S. aureus (Linezolid-resistant NRS 119) | 0.12 | >MIC | [1] |
| (1,3,4-Oxadiazol-2-yl)benzamides | 6 (SO2CF3-substituted) | S. aureus (MRSA ATCC 33592) | 0.25 | >3x MIC | [1] |
| (1,3,4-Oxadiazol-2-yl)benzamides | 11 (OCF3-substituted) | S. aureus (MRSA ATCC 33592) | 0.5 | >3x MIC | [1] |
| Trifluoromethyl benzimidazoles | 6c | E. coli (TolC mutant) | 2 | N/A | [2] |
| Trifluoromethyl benzimidazoles | 7, 8, 11 | Yeasts | 25–100 | N/A | [2] |
N/A: Not Available
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common procedure.[3][4][5][6]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL)
-
Test compounds (Trifluoromethylated benzamides)
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension in CAMHB to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions, as well as to a positive control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
Result Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3][4] Alternatively, growth can be measured by reading the optical density at 600 nm.[5]
Anticancer Activity
The trifluoromethyl moiety has been shown to significantly enhance the anticancer potency of benzamide-based molecules. These compounds often induce apoptosis and interfere with key signaling pathways in cancer cells.
General Workflow for Anticancer Drug Discovery
The process of identifying and validating a new anticancer agent involves several key stages, from initial design and synthesis to comprehensive biological evaluation.
Caption: A generalized workflow for the discovery of novel trifluoromethylated benzamide anticancer agents.
Quantitative Data: Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Compound Example(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 4-(Trifluoromethyl)isoxazole | 2g | MCF-7 (Breast) | 2.63 | [7][8] |
| 4-(Trifluoromethyl)isoxazole | 5 | MCF-7 (Breast) | 3.09 | [5][8] |
| Non-trifluoromethylated analog | 14 | MCF-7 (Breast) | 19.72 | [5][8] |
| Naphtho[1,2-b]furan-2-carboxamide | NHDC | HepG2, Hep3B (Liver) | 1 - 10.8 | [9] |
| Thiazolo[4,5-d]pyrimidine | 3b | Melanoma Cells | < 50 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1][7][10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
Test compounds (Trifluoromethylated benzamides)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of the cell suspension (typically 1,000 to 100,000 cells/well) into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds to the wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[1][10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Enzyme and Signaling Pathway Inhibition
Trifluoromethylated benzamides have been designed to target a variety of enzymes and signaling pathways implicated in human diseases, including cancer and metabolic disorders.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. Trifluoromethylated 4-(2-pyrimidinylamino)benzamides have been identified as potent inhibitors of this pathway.
Caption: Inhibition of the Hedgehog pathway by trifluoromethylated benzamides targeting Smoothened (SMO).
Quantitative Data: Enzyme and Pathway Inhibition
| Target | Compound Class | Compound Example | IC50 | Reference(s) |
| Hedgehog (Hh) Signaling Pathway | 4-(2-Pyrimidinylamino)benzamides | 13d | 1.44 nM | [13] |
| Cholesteryl Ester Transfer Protein (CETP) | Benzylamino benzamides | 9c | 1.03 µM | [14][15] |
| Cholesteryl Ester Transfer Protein (CETP) | Benzyl benzamides | 8j | 1.3 µM | [16] |
| Histone Deacetylase (HDAC) | Trifluoromethylketone (TFMK) analog | 91 | 10.07 µM | [12] |
| H5N1 Influenza Virus Entry | 3-Trifluoromethyl benzamide derivatives | 1a, 1b, 1e, 1f | 4.7 µmol/L (4.7 µM) | [17] |
Experimental Protocols
A. Gli-Luciferase Reporter Assay (Hedgehog Pathway) [13][15][18]
This assay quantifies Hh pathway activity by measuring the transcriptional activity of Gli, the final effector of the pathway.
-
Cell Culture & Transfection: Seed cells (e.g., NIH-3T3) in a 96-well plate. Transfect them with a firefly luciferase reporter plasmid controlled by a Gli-responsive promoter and a Renilla luciferase plasmid for normalization.
-
Pathway Activation & Inhibition: After 24 hours, activate the Hh pathway using an agonist (e.g., SAG). Immediately add serial dilutions of the trifluoromethylated benzamide inhibitors.
-
Lysis & Luminescence Reading: After a 24-48 hour incubation, lyse the cells. Use a dual-luciferase reporter assay system to measure both firefly (Gli activity) and Renilla (normalization) luminescence.
-
Data Analysis: Normalize the firefly luminescence to the Renilla luminescence. Calculate the percent inhibition relative to the agonist-only control and determine the IC50 value.
B. In Vitro Fluorometric HDAC Enzyme Inhibition Assay [14][19]
This assay measures the ability of a compound to inhibit the enzymatic activity of histone deacetylases.
-
Reaction Setup: In a 96-well black microplate, add HDAC assay buffer, diluted recombinant HDAC enzyme, and various concentrations of the test compound.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells to start the reaction. Incubate at 37°C for 30 minutes.
-
Signal Development: Add a developer solution (containing a stop reagent like Trichostatin A and an enzyme like trypsin) to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Incubate for 15 minutes at room temperature, then read the fluorescence on a microplate reader (e.g., Ex: 360 nm, Em: 460 nm).[14]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme-only control and determine the IC50 value.
C. In Vitro CETP Inhibition Assay (Fluorometric) [20][21]
This assay screens for inhibitors of Cholesteryl Ester Transfer Protein (CETP) activity.
-
Reaction Mixture: In a 96-well plate, combine a donor molecule (a self-quenched fluorescent neutral lipid), an acceptor molecule, and the test compound in CETP assay buffer.
-
Enzyme Addition: Add recombinant human CETP to initiate the transfer of the fluorescent lipid from the donor to the acceptor, which results in an increase in fluorescence.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetically (Ex/Em = 480/511 nm) for 1-3 hours.
-
Data Analysis: The rate of fluorescence increase is proportional to CETP activity. Calculate the inhibition ratio by comparing the reaction rates in the presence and absence of the test compound. Determine the IC50 value from a dose-response curve.
Conclusion
The incorporation of the trifluoromethyl group is a powerful strategy in modern medicinal chemistry for the development of potent and selective therapeutic agents. Trifluoromethylated benzamides have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and enzyme-inhibiting properties. The data and protocols presented in this guide underscore the significant potential of this chemical class. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and detailed investigation into mechanisms of action will be crucial for translating these promising compounds into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3-(Trifluoromethyl)benzamide from 3-(trifluoromethyl)benzoic acid
Application Note: Synthesis of 3-(Trifluoromethyl)benzamide
Introduction
The amide functional group is a fundamental component in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and polymers.[1][2] Consequently, the development of robust and efficient methods for amide bond formation is a cornerstone of modern organic synthesis. This compound is a valuable building block in medicinal chemistry and materials science, with the trifluoromethyl group often imparting desirable properties such as increased metabolic stability and binding affinity. This document provides detailed protocols for the synthesis of this compound from its corresponding carboxylic acid, 3-(trifluoromethyl)benzoic acid, targeting researchers and professionals in drug development.
Synthetic Strategies
The conversion of a carboxylic acid to a primary amide can be achieved through several synthetic routes. The most common strategies involve the initial "activation" of the carboxylic acid to facilitate nucleophilic attack by an amine source, such as ammonia.
-
Acyl Chloride Pathway : This is a classic and highly effective two-step, one-pot method. The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This intermediate is then treated with ammonia to form the desired amide. This method is often high-yielding and uses cost-effective reagents, making it suitable for large-scale synthesis.[1][2]
-
Carbodiimide Coupling Pathway : This approach utilizes coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), to directly mediate the reaction between the carboxylic acid and an amine.[3][4] These reactions are typically performed under mild conditions.[3] Additives like 1-hydroxybenzotriazole (HOBt) are often included to improve efficiency and prevent side reactions.[5][6] This method is widely favored in medicinal chemistry for its compatibility with sensitive functional groups.
This note details optimized protocols for both the thionyl chloride and the EDC/HOBt coupling methods.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key parameters and expected outcomes for the two primary protocols described. Yields are representative and can vary based on reaction scale and purification efficiency.
| Parameter | Protocol A: Thionyl Chloride | Protocol B: EDC/HOBt Coupling |
| Activating Agent | Thionyl Chloride (SOCl₂) | EDC·HCl / HOBt |
| Amine Source | Aqueous Ammonium Hydroxide | Ammonium Chloride (NH₄Cl) |
| Base | Triethylamine (Et₃N) or Pyridine | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) or Toluene | Dichloromethane (DCM) or DMF |
| Temperature | 0 °C to Reflux | 0 °C to Room Temperature |
| Typical Reaction Time | 2 - 5 hours | 12 - 24 hours |
| Typical Yield | 85 - 95% | 75 - 90% |
| Key Advantages | High yield, cost-effective | Mild conditions, high functional group tolerance |
| Key Disadvantages | Harsh reagents (HCl, SO₂ byproducts) | Higher cost of reagents, longer reaction time |
Experimental Protocols
Safety Precaution : These protocols should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
Protocol A: Synthesis via Acyl Chloride Intermediate using Thionyl Chloride
This protocol describes the one-pot conversion of 3-(trifluoromethyl)benzoic acid to this compound via an acyl chloride intermediate.[1][2]
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous Ammonium Hydroxide (NH₄OH, ~28-30%)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation :
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(trifluoromethyl)benzoic acid (1.0 equiv).
-
Add anhydrous DCM (approx. 0.2 M concentration relative to the acid).
-
Slowly add thionyl chloride (2.0 equiv) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.[7]
-
-
Amidation :
-
Cool the flask containing the crude acyl chloride intermediate in an ice bath (0 °C).
-
Carefully and slowly add concentrated aqueous ammonium hydroxide (5.0 - 10.0 equiv) to the flask with vigorous stirring. Caution : This is a highly exothermic reaction.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification :
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel.
-
Protocol B: Synthesis via EDC/HOBt Mediated Coupling
This protocol outlines the synthesis using a carbodiimide coupling agent under mild conditions.[3][6]
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup :
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and ammonium chloride (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
-
Reagent Addition :
-
Slowly add DIPEA (2.5 equiv) to the stirred solution.
-
In a portion-wise manner, add EDC·HCl (1.2 equiv) to the reaction mixture. Maintain the temperature at 0 °C during addition.
-
-
Reaction :
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.[6]
-
-
Workup and Purification :
-
Once the reaction is complete, dilute the mixture with DCM (if DMF was used, perform an aqueous workup by partitioning between ethyl acetate and water).
-
Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis of this compound using the thionyl chloride protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Amidation of 3-(Trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amidation of 3-(trifluoromethyl)benzoyl chloride is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting 3-(trifluoromethyl)benzamide moiety is a common structural motif in a variety of biologically active compounds. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of the parent molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of N-substituted 3-(trifluoromethyl)benzamides, focusing on the widely used Schotten-Baumann reaction conditions.
Data Presentation
The following table summarizes the yields of various amidation reactions with 3-(trifluoromethyl)benzoyl chloride and related acyl chlorides, providing a comparative overview of the reaction's efficiency with different amine substrates.
| Acyl Chloride | Amine | Base | Solvent(s) | Reaction Time | Temperature | Yield (%) |
| 3-(Trifluoromethyl)benzoyl chloride | Aniline | Not specified | 1,2-dichloroethane | 72 h | 20 °C | 94%[1] |
| 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | (2,5-dimethylthiophen-3-yl)methanamine | Not specified | Not specified | Not specified | Not specified | 86%[2] |
| Benzoyl chloride | Benzylamine | Triethylamine | Dichloromethane | 15 min | Room Temp. | 95-99% |
| 4-Formylbenzoic acid (activated in situ) | 2-(Trifluoromethyl)benzylamine | Triethylamine | Chloroform | 12 h | 0 °C to RT | 65% |
Experimental Protocols
This section details two common protocols for the amidation of 3-(trifluoromethyl)benzoyl chloride.
Protocol 1: Schotten-Baumann Reaction using a Biphasic System
This classic protocol is effective for the reaction of primary and secondary amines with acyl chlorides. The use of an aqueous base neutralizes the HCl byproduct, driving the reaction to completion.[3][4][5][6]
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
Primary or secondary amine (e.g., benzylamine, aniline)
-
Dichloromethane (DCM) or diethyl ether
-
10% aqueous sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in dichloromethane.
-
Add an equal volume of 10% aqueous sodium hydroxide solution to the flask.
-
While stirring vigorously, add 3-(trifluoromethyl)benzoyl chloride (1.05 equivalents) dropwise to the biphasic mixture at room temperature.
-
Continue stirring for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Amidation in an Organic Solvent with a Tertiary Amine Base
This protocol is suitable for reactions that are sensitive to water or when a homogeneous reaction mixture is preferred.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
Primary or secondary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
-
Stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or diisopropylethylamine (1.2 equivalents) to the solution.
-
In a separate flask, dissolve 3-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution of 3-(trifluoromethyl)benzoyl chloride dropwise to the cooled amine solution via an addition funnel over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the amidation of 3-(trifluoromethyl)benzoyl chloride.
References
- 1. N-phenyl-3-(trifluoromethyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 2. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. testbook.com [testbook.com]
Application Notes and Protocols for the Use of 3-(Trifluoromethyl)benzamide in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(Trifluoromethyl)benzamide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The synthesis of biaryl ketones is a cornerstone of medicinal chemistry and drug discovery, as this structural motif is present in numerous pharmacologically active compounds. The protocols detailed herein are based on established, high-yield methodologies for the cross-coupling of primary amides.
The Suzuki-Miyaura coupling of amides presents a significant challenge due to the high resonance stability of the amide bond, making the cleavage of the N-C acyl bond difficult. To overcome this, primary amides such as this compound require activation of the nitrogen atom prior to the cross-coupling reaction. A highly effective and widely used method for this activation is the reaction of the primary amide with di-tert-butyl dicarbonate ((Boc)₂O) to form a stable, yet reactive, N,N-di-Boc-activated amide. This activation sufficiently destabilizes the amide bond, allowing for oxidative addition to a palladium(0) catalyst and subsequent cross-coupling with an arylboronic acid.
Recent advancements have enabled these reactions to proceed under mild conditions, often at room temperature, with high efficiency and broad substrate scope. The use of well-defined palladium N-heterocyclic carbene (NHC) precatalysts has been particularly successful in achieving high turnover numbers and excellent yields.[1]
Data Presentation: Suzuki Coupling of Activated Benzamides
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of N,N-di-Boc-activated benzamides with various arylboronic acids. While specific data for this compound is not explicitly available in the cited literature, the data for electronically similar substrates, such as 4-cyanobenzamide, provide a strong indication of the expected high yields for this reaction.
| Entry | Activated Amide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N,N-di-Boc-(4-cyanobenzamide) | Phenylboronic acid | [Pd(IPr)(cin)Cl] (2) | K₃PO₄ | THF | RT | 12 | 95 |
| 2 | N,N-di-Boc-(4-cyanobenzamide) | 4-Methoxyphenylboronic acid | [Pd(IPr)(cin)Cl] (2) | K₃PO₄ | THF | RT | 12 | 98 |
| 3 | N,N-di-Boc-(4-cyanobenzamide) | 4-Chlorophenylboronic acid | [Pd(IPr)(cin)Cl] (2) | K₃PO₄ | THF | RT | 12 | 93 |
| 4 | N,N-di-Boc-(benzamide) | 4-(Trifluoromethyl)phenylboronic acid | [Pd(IPr)(cin)Cl] (2) | K₃PO₄ | THF | RT | 12 | 91 |
Data is adapted from the supporting information of Lei, P. et al. Org. Lett. 2017, 19 (23), 6456–6459, for electronically similar substrates.[1]
Experimental Protocols
A two-step procedure is detailed below: first, the activation of this compound, followed by the Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of N,N-bis(tert-butoxycarbonyl)-3-(trifluoromethyl)benzamide
This protocol describes the N,N-di-Boc activation of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), DMAP (0.1 eq), and anhydrous DCM.
-
Place the flask under a positive pressure of argon or nitrogen.
-
Cool the mixture to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (2.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N,N-bis(tert-butoxycarbonyl)-3-(trifluoromethyl)benzamide.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the cross-coupling of the activated amide with an arylboronic acid to synthesize a biaryl ketone.
Materials:
-
N,N-bis(tert-butoxycarbonyl)-3-(trifluoromethyl)benzamide
-
Arylboronic acid
-
[Pd(IPr)(cin)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; cin = cinnamyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add N,N-bis(tert-butoxycarbonyl)-3-(trifluoromethyl)benzamide (1.0 eq), the arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).
-
Add the palladium precatalyst [Pd(IPr)(cin)Cl] (2 mol%).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(trifluoromethyl)biaryl ketone.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of biaryl ketones from this compound.
Catalytic Cycle of Amide Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of N-activated amides.
References
Application Notes and Protocols: 3-(Trifluoromethyl)benzamide as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzamide is a versatile precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound, including isoquinolinones, pyrimidines, 1,2,4-triazoles, and 1,3,4-oxadiazoles. The potential biological activities and associated signaling pathways of these synthesized molecules are also discussed, highlighting their relevance in drug discovery and development.
I. Synthesis of 3-(Trifluoromethyl)isoquinolinones via Ru(II)-Catalyzed C-H Activation
The ruthenium-catalyzed intermolecular cyclization of benzamides with trifluoromethylated iminosulfonium ylides provides an efficient route to N-H-unsubstituted 3-(trifluoromethyl)isoquinolinone derivatives.[2] This method utilizes a weak-coordinating amide directing group for ortho C-H activation.
Quantitative Data Summary
| Entry | Benzamide Substrate | Product | Yield (%) |
| 1 | Benzamide | 3-(Trifluoromethyl)isoquinolin-1(2H)-one | 78 |
| 2 | 4-Methylbenzamide | 6-Methyl-3-(trifluoromethyl)isoquinolin-1(2H)-one | 75 |
| 3 | 4-Methoxybenzamide | 6-Methoxy-3-(trifluoromethyl)isoquinolin-1(2H)-one | 65 |
| 4 | 4-Chlorobenzamide | 6-Chloro-3-(trifluoromethyl)isoquinolin-1(2H)-one | 72 |
| 5 | 3-Methylbenzamide | 7-Methyl-3-(trifluoromethyl)isoquinolin-1(2H)-one | 70 |
| 6 | This compound | 7-(Trifluoromethyl)-3-(trifluoromethyl)isoquinolin-1(2H)-one | 68 |
Experimental Protocol: Synthesis of 7-(Trifluoromethyl)-3-(trifluoromethyl)isoquinolin-1(2H)-one
Materials:
-
This compound
-
Trifluoromethyl-imidoyl sulfoxonium ylide
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
NaOAc (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Silica gel for column chromatography
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
Procedure:
-
To a sealed tube, add this compound (0.1 mmol, 1.0 equiv), trifluoromethyl-imidoyl sulfoxonium ylide (0.1 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and NaOAc (2.0 equiv).
-
Add 1.5 mL of 1,2-dichloroethane (DCE) to the tube.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours under an air atmosphere.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (EA/PE = 1/10) as the eluent to afford the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.[2]
Reaction Workflow
Caption: Workflow for the synthesis of a trifluoromethylated isoquinolinone.
II. Synthesis of Pyrimidine Derivatives Incorporating a this compound Moiety
This protocol describes a multi-step synthesis where a pyrimidine core is first functionalized and then coupled with 3-(trifluoromethyl)benzoic acid to form an amide linkage. This approach is valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.
Quantitative Data Summary
| Entry | Aromatic Acid | Product | Yield (%) |
| 1 | Benzoic acid | N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 53.4 |
| 2 | 4-Chlorobenzoic acid | 4-Chloro-N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 60.8 |
| 3 | 3-(Trifluoromethyl)benzoic acid | N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide | 55.2 |
| 4 | 4-Methoxybenzoic acid | 4-Methoxy-N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 58.1 |
Experimental Protocol: Synthesis of N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide
Materials:
-
3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline (Intermediate 4)
-
3-(Trifluoromethyl)benzoic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
Procedure:
-
To a 50-mL three-necked bottle, add 3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline (0.02 mol), 3-(trifluoromethyl)benzoic acid (0.024 mol), and DMAP (0.0004 mol).
-
Dissolve the mixture in dichloromethane (20 mL).
-
Add EDCI (0.03 mol) to the reaction mixture.
-
Stir the reaction at 25 °C for 8–10 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent under vacuum.
-
Purify the residue by column chromatography (ethyl acetate/petroleum ether = 1/10) to obtain the target compound.[3]
Reaction Workflow
Caption: Workflow for the synthesis of a pyrimidine derivative.
III. Proposed Synthesis of 1,2,4-Triazoles and 1,3,4-Oxadiazoles
While direct, one-pot syntheses of triazoles and oxadiazoles from this compound are not extensively reported, plausible synthetic routes can be proposed based on established methods for related compounds. These typically involve the conversion of the benzamide to a more reactive intermediate.
Proposed Protocol for 1,2,4-Triazoles
This proposed synthesis involves the initial conversion of this compound to the corresponding imidoyl chloride, followed by reaction with a hydrazine to form a trifluoroacetimidohydrazide, which then undergoes cyclization.
Proposed Procedure:
-
Amide to Imidoyl Chloride: React this compound with a chlorinating agent (e.g., PCl₅ or SOCl₂) to form N-aryl-trifluoroacetimidoyl chloride.
-
Hydrazide Formation: Treat the imidoyl chloride with hydrazine hydrate to yield the trifluoroacetimidohydrazide.
-
Cyclization: The trifluoroacetimidohydrazide can be cyclized with a one-carbon synthon, such as N,N-dimethylformamide (DMF) or D-glucose, under oxidative conditions to form the 3-trifluoromethyl-1,2,4-triazole ring.[4][5]
Proposed Protocol for 1,3,4-Oxadiazoles
This route involves the conversion of this compound to the corresponding hydrazide, which is then cyclized.
Proposed Procedure:
-
Amide to Hydrazide: Convert this compound to 3-(trifluoromethyl)benzoyl chloride using a standard chlorinating agent (e.g., thionyl chloride). React the resulting benzoyl chloride with hydrazine hydrate to form 3-(trifluoromethyl)benzohydrazide.
-
Cyclization: The benzohydrazide can undergo cyclodehydration with various reagents to form the 1,3,4-oxadiazole ring. Common methods include reaction with orthoesters, carbon disulfide, or dehydration of a diacylhydrazine intermediate.[6]
IV. Biological Activity and Signaling Pathways
Anticancer Activity of Trifluoromethylated Isoquinolinones
Trifluoromethylated isoquinolinones have demonstrated significant potential as anticancer agents.[1] Their mechanism of action is believed to involve the modulation of key signaling pathways that are crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: These compounds may act as inhibitors of kinases within the NF-κB, MAPK, and PI3K signaling pathways.[1]
-
WDR5 Inhibition: Structurally related 6-(trifluoromethyl)isoquinolin-1(2H)-one has been identified as a potent inhibitor of the WD repeat-containing protein 5 (WDR5).[7][8] WDR5 is a critical component of the MLL histone methyltransferase complex, which is often dysregulated in certain cancers, particularly leukemias. Inhibition of the WDR5-MLL interaction disrupts the expression of oncogenic target genes, leading to cell cycle arrest and apoptosis.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of CETP Inhibitors Using 3-(Trifluoromethyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl ester transfer protein (CETP) is a critical plasma protein that mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][2] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and reducing LDL cholesterol, thereby potentially mitigating the risk of cardiovascular diseases.[1][2][3] This document provides detailed protocols for the synthesis of potent CETP inhibitors derived from trifluoromethyl-substituted benzamide scaffolds, based on established research.
The trifluoromethyl group is a key pharmacophore in many CETP inhibitors due to its ability to enhance metabolic stability and binding affinity. This application note will focus on the synthesis of benzylamino benzamides, a class of compounds that has shown significant CETP inhibitory activity.[3][4][5]
Quantitative Data Summary
The following tables summarize the CETP inhibitory activity of various synthesized compounds, providing a clear comparison of their potency.
Table 1: CETP Inhibitory Activity of 3,5-Bis(trifluoromethyl)benzylamino Benzamides [1]
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) |
| 9a | Unsubstituted three aromatic rings | ~100% | 1.36 |
| 9b | ortho-CF3 substituted | ~100% | 0.69 |
| 9c | Not specified in abstract | 42.2% - 100% | >10 |
| 9d | Not specified in abstract | 42.2% - 100% | >10 |
| 10a | Not specified in abstract | 42.2% - 100% | >10 |
| 10b | Not specified in abstract | 42.2% - 100% | >10 |
| 10c | Not specified in abstract | 42.2% - 100% | >10 |
| 10d | Not specified in abstract | 42.2% - 100% | >10 |
Table 2: CETP Inhibitory Activity of Trifluoromethyl Benzamides [3][4][5]
| Compound ID | Structure | IC50 (µM) |
| 9c | Not specified in abstract | 1.03 |
Table 3: CETP Inhibitory Activity of Oxoacetamido-Benzamide Derivatives [6]
| Compound ID | % Inhibition at 10 µM | IC50 (µM) |
| 9a-g | ~90% for most potent | Not specified for all |
| 9g | Not specified | 0.96 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of CETP and the general workflow for the synthesis and evaluation of its inhibitors.
Caption: Mechanism of CETP and its inhibition.
Caption: General experimental workflow.
Experimental Protocols
General Synthesis of Benzylamino Benzoate Intermediates
This protocol describes the synthesis of methyl 3-(4-(trifluoromethyl)benzylamino)benzoate, a key intermediate.
Materials:
-
Methyl 3-aminobenzoate
-
1-(Bromomethyl)-4-(trifluoromethyl)benzene
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
Dissolve methyl 3-aminobenzoate (1.0 eq) in dichloromethane.
-
Add 1-(bromomethyl)-4-(trifluoromethyl)benzene (3.0 eq) and triethylamine (5.0 eq) to the solution.[6]
-
Stir the reaction mixture at room temperature for 7 days.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of cyclohexane and ethyl acetate (e.g., 8.5:1.5) as the eluent to obtain the pure methyl 3-(4-(trifluoromethyl)benzylamino)benzoate intermediate.[6]
Hydrolysis of the Benzoate Intermediate
Materials:
-
Methyl 3-(4-(trifluoromethyl)benzylamino)benzoate
-
Base (e.g., NaOH or LiOH)
-
Solvent (e.g., Methanol/Water mixture)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Dissolve the methyl 3-(4-(trifluoromethyl)benzylamino)benzoate intermediate in a suitable solvent mixture like methanol and water.
-
Add an excess of a base such as sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
After completion, cool the reaction mixture and neutralize with an acid (e.g., 1N HCl) to precipitate the benzoic acid derivative.
-
Filter the precipitate, wash with water, and dry to obtain the 3-(4-(trifluoromethyl)benzylamino)benzoic acid.
Amide Coupling to Form Final CETP Inhibitors
This protocol details the formation of the final amide product.
Materials:
-
3-(4-(trifluoromethyl)benzylamino)benzoic acid
-
Oxalyl chloride or another coupling agent (e.g., HATU, HOBt)
-
Desired amine (e.g., 3-chlorobenzylamine)
-
Triethylamine (TEA) or another base
-
Dichloromethane (DCM) or another suitable solvent
-
Chloroform
-
Methanol or Ethyl acetate for purification
Procedure:
-
Acid Chloride Formation:
-
Suspend the 3-(4-(trifluoromethyl)benzylamino)benzoic acid (1.0 eq) in dichloromethane.
-
Add oxalyl chloride (2.0 eq) dropwise.[6]
-
Stir the reaction mixture at 50-60°C for an extended period (can be up to 5 days) until the formation of the acyl chloride is complete.[6]
-
Evaporate the solvent and excess oxalyl chloride to obtain the crude acyl chloride intermediate.[6]
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in dichloromethane.
-
Add the desired amine (e.g., 3-chlorobenzylamine, 1.2 eq) and triethylamine (excess) to the solution.[6]
-
Stir the reaction mixture at room temperature for several days (e.g., 5 days).[7]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography using a suitable eluent system (e.g., chloroform:methanol 98:2 or chloroform:ethyl acetate 7.5:2.5) to yield the final benzamide CETP inhibitor.[6][7]
-
In Vitro CETP Inhibition Assay
This protocol outlines a general method for assessing the CETP inhibitory activity of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Torcetrapib (as a positive control)[6]
-
Dimethyl sulfoxide (DMSO)
-
Rabbit serum (as a source of CETP)[6]
-
Fluorescently labeled donor particles
-
Acceptor particles
-
Assay buffer
-
Microplate fluorimeter
Procedure:
-
Prepare stock solutions of the synthesized compounds and the positive control (e.g., Torcetrapib) in DMSO (e.g., 10 mM).[6]
-
Dilute the stock solutions to the desired concentrations (e.g., 10 µM for initial screening) using DMSO.[6]
-
In a microplate, add the test compounds, control, and rabbit serum to the assay buffer.
-
Add the fluorescently labeled donor and acceptor particles.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence using a microplate fluorimeter.
-
The percentage of residual CETP activity is determined by comparing the fluorescence in the presence and absence of the test compounds.[6]
-
For potent compounds, perform dose-response experiments with serial dilutions to determine the IC50 value.[6]
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity using the following techniques:[1][2]
-
¹H-NMR and ¹³C-NMR: To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Resolution Mass Spectrometry (HR-MS): To confirm the molecular weight and elemental composition.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and evaluation of novel CETP inhibitors based on the 3-(trifluoromethyl)benzamide scaffold. These compounds have demonstrated significant potential in inhibiting CETP activity in vitro. Further optimization of these structures could lead to the development of clinically effective drugs for the management of dyslipidemia and the reduction of cardiovascular disease risk.
References
- 1. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [gynecology.orscience.ru]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journals.najah.edu [journals.najah.edu]
Application Notes and Protocols for the Synthesis of Isoquinolinone Derivatives from 3-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-(trifluoromethyl)isoquinolin-1(2H)-one from 3-(trifluoromethyl)benzamide via a Ruthenium(II)-catalyzed C–H activation and annulation strategy. Isoquinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making these derivatives attractive targets for drug discovery programs. This protocol is adapted from a general and robust method for the synthesis of 3-(trifluoromethyl)isoquinolinones from benzamides, offering a practical route to this valuable class of N-heterocycles.[1][2][3][4]
Introduction
Isoquinolin-1(2H)-ones are a critical structural motif found in a variety of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antiviral, and antidiabetic properties.[3] Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for the construction of complex heterocyclic systems from simple precursors.[3]
This application note details a modern synthetic approach for the synthesis of 7-(trifluoromethyl)isoquinolin-1(2H)-one. The methodology is based on a Ruthenium(II)-catalyzed intermolecular cyclization of a substituted benzamide with a trifluoromethylated iminosulfonium ylide.[1][2][3] This reaction proceeds via a weakly coordinating amide-directed C-H activation at the ortho position, followed by annulation with the ylide, which serves as a three-carbon (C2, C3, and the CF3-group) synthon. A key advantage of this method is the use of a simple, unprotected benzamide, avoiding the need for pre-installed directing groups that require additional synthetic steps for introduction and removal.[3][4]
Reaction Scheme
The overall transformation involves the reaction of this compound with S,S-dimethyl-N-(2,2,2-trifluoro-1-(phenylimino)ethyl)sulfoximine in the presence of a Ruthenium(II) catalyst and a silver salt additive to yield 7-(trifluoromethyl)-3-(trifluoromethyl)isoquinolin-1(2H)-one. However, for the synthesis of an isoquinolinone with the CF3 group originating from the benzamide at position 7, a simpler annulation partner is required. The protocol detailed below is adapted from a well-established Ru(II)-catalyzed synthesis of 3-(trifluoromethyl)isoquinolinones, where the CF3 group is introduced by the coupling partner.[1][2][3] Applying this to this compound is a logical extension for synthesizing the corresponding 7-substituted isoquinolinone.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target isoquinolinone derivative.
References
Application Notes and Protocols: 3-(Trifluoromethyl)benzamide in Fragment-Based Drug Discovery Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of lead compounds in modern drug discovery. By screening libraries of low molecular weight compounds (fragments), FBDD allows for a more thorough exploration of chemical space and often yields starting points with higher ligand efficiency. 3-(Trifluoromethyl)benzamide is a valuable fragment for inclusion in these libraries due to its desirable physicochemical properties. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the benzamide scaffold provides a versatile platform for synthetic elaboration.
These application notes provide an overview of the utility of this compound in FBDD campaigns and detail standardized protocols for its screening and validation using common biophysical techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below, highlighting its adherence to the "Rule of Three," a common guideline for fragment library composition.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 189.13 g/mol | < 300 Da |
| cLogP | ~1.5 - 2.0 | < 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 1 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Application in Fragment Screening: A Representative Example
| Parameter | Value | Significance in FBDD |
| Binding Affinity (Kd) | 480 µM | Typical for initial fragment hits, indicating a starting point for optimization. |
| Ligand Efficiency (LE) | 0.41 | A measure of the binding energy per heavy atom, a value > 0.3 is generally considered good. |
| Lipophilic Ligand Efficiency (LLE) | 3.5 | Relates potency to lipophilicity, aiding in the optimization of ADME properties. |
Experimental Protocols
Detailed methodologies for the primary screening and validation of this compound as a fragment hit are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-Observed Methods
NMR is a powerful technique for detecting the weak binding interactions characteristic of fragments. Ligand-observed methods such as Saturation Transfer Difference (STD) NMR and Water-LOGSY are particularly well-suited for primary screening.
a) Protocol for Saturation Transfer Difference (STD) NMR
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Prepare a stock solution of this compound (e.g., 10 mM) in the same deuterated buffer.
-
Prepare the final NMR sample by mixing the protein and fragment solutions to achieve final concentrations of ~10-20 µM for the protein and a 50-100 fold molar excess for the fragment.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the mixture to serve as a reference.
-
Set up the STD NMR experiment. Select a region for selective saturation of protein resonances where no ligand signals are present (e.g., -1.0 to 0.0 ppm for aliphatic protons or 8.0 to 9.0 ppm for aromatic protons).
-
Acquire the on-resonance spectrum with saturation of the protein signals and the off-resonance spectrum with the saturation frequency set far from any protein or ligand signals (e.g., 40 ppm).
-
The STD experiment is performed by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
Process the resulting difference spectrum. The presence of signals in the STD spectrum indicates that the fragment binds to the protein.
-
The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
-
b) Protocol for Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY)
-
Sample Preparation:
-
Prepare protein and fragment stock solutions as described for STD NMR, but in a buffer containing 90% H₂O and 10% D₂O.
-
The final NMR sample should contain the target protein (e.g., 10-50 µM) and this compound (e.g., 100-500 µM).
-
-
NMR Data Acquisition:
-
Set up the Water-LOGSY pulse sequence, which involves selective inversion of the water signal.
-
Acquire the Water-LOGSY spectrum.
-
-
Data Analysis:
-
Process the spectrum. Ligands that bind to the protein will show positive NOE signals (same phase as the water signal), while non-binders will show negative NOE signals.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events and the determination of kinetic parameters.
Protocol for SPR Screening:
-
Sensor Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein to the sensor surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1-5% DMSO) and create a dilution series (e.g., 10 µM to 1 mM).
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-guided drug design.
Protocol for Protein-Fragment Co-crystallization:
-
Protein Preparation:
-
Concentrate the purified target protein to a high concentration (e.g., 5-20 mg/mL) in a low-salt buffer.
-
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) or other methods.
-
Mix the protein solution with a range of crystallization screen solutions.
-
Incubate the crystallization plates and monitor for crystal growth.
-
-
Fragment Soaking:
-
Once suitable protein crystals are obtained, prepare a soaking solution containing this compound at a concentration several-fold higher than its Kd (e.g., 1-10 mM) in the crystallization mother liquor.
-
Transfer the protein crystals to the soaking solution and incubate for a defined period (e.g., a few hours to overnight).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the soaked crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.
-
Refine the structure and analyze the electron density maps to confirm the binding mode of the fragment.
-
Visualizations
Caption: A typical workflow for a fragment-based drug discovery campaign.
Caption: The signaling pathway of Saturation Transfer Difference (STD) NMR.
Application Notes and Protocols for N-Alkylation of 3-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of 3-(trifluoromethyl)benzamide, a key transformation in the synthesis of various compounds of interest in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group on the benzamide ring influences the reactivity of the amide N-H bond, necessitating careful consideration of reaction conditions. These notes offer a comprehensive overview of several effective methods, including classical alkylation with alkyl halides, cobalt-catalyzed alkylation with alcohols, and the Mitsunobu reaction.
Introduction
N-alkylation of amides is a fundamental C-N bond-forming reaction. For this compound, this transformation introduces alkyl substituents on the nitrogen atom, allowing for the modulation of its physicochemical and biological properties. The trifluoromethyl group increases the acidity of the N-H proton, which can facilitate its removal by a base. However, the resulting amidate may have altered nucleophilicity. The following protocols provide robust starting points for the N-alkylation of this substrate.
Data Presentation: Comparison of N-Alkylation Methods
The following tables summarize typical reaction conditions and yields for different N-alkylation methods applicable to benzamides, with specific data for this compound where available.
Table 1: N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₃PO₄ | Acetonitrile | 50 | 24 | 69 | [1] |
| Primary Alkyl Bromide | NaH | THF or DMF | Room Temp. to 60 | 4-12 | Good to Excellent (General) | [2] |
| Secondary Alkyl Bromide | NaH | THF or DMF | Room Temp. to 60 | 12-24 | Moderate (General) | [2] |
Note: "General" indicates that the conditions are for benzamides in general and may require optimization for this compound.
Table 2: Cobalt-Catalyzed N-Alkylation with Alcohols
| Alcohol | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Co-nanoparticles | KOH | Toluene | 130 | 24 | Good to Excellent (General) | [3] |
| Primary Aliphatic Alcohol | Co-nanoparticles | KOH | Toluene | 130-140 | 24 | Good (General) | [3] |
Note: This method is generally applicable to a broad range of benzamides. Optimization for this compound may be necessary.
Table 3: Mitsunobu Reaction
| Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Primary Alcohol | DEAD, PPh₃ | THF | 0 to Room Temp. | 2-8 | Good to Excellent (General) |[4][5] | | Secondary Alcohol | DIAD, PPh₃ | THF | 0 to Room Temp. | 4-12 | Good (General, with inversion) |[4][5] |
Note: The acidity of the amide N-H in this compound makes it a suitable nucleophile for the Mitsunobu reaction. DEAD = Diethyl azodicarboxylate, DIAD = Diisopropyl azodicarboxylate, PPh₃ = Triphenylphosphine.
Experimental Protocols
Protocol 1: N-Benzylation using Potassium Phosphate
This protocol is based on a reported procedure for the N-benzylation of this compound.[1]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium phosphate (K₃PO₄)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), potassium phosphate (2.0 equiv), and tetrabutylammonium bromide (0.1 equiv).
-
Add anhydrous acetonitrile to the flask.
-
Add benzyl bromide (1.2 equiv) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford N-benzyl-3-(trifluoromethyl)benzamide.
Protocol 2: General Procedure for N-Alkylation using Sodium Hydride
This protocol is a general method for the N-alkylation of benzamides using a strong base.[2]
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equiv) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv) in the same anhydrous solvent.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Cobalt-Catalyzed N-Alkylation with Alcohols
This protocol is based on a general method for the cobalt-catalyzed N-alkylation of benzamides.[3]
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, primary aliphatic alcohol)
-
Cobalt nanoparticle catalyst (as described in the reference)
-
Potassium hydroxide (KOH)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried reaction vessel, combine this compound (1.0 equiv), the alcohol (1.1 equiv), the cobalt catalyst (typically 1-5 mol%), and potassium hydroxide (0.6 equiv).
-
Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 130-140 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove the catalyst and inorganic base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: General Procedure for Mitsunobu Reaction
This protocol outlines a general procedure for the N-alkylation of amides using Mitsunobu conditions.[4][5]
Materials:
-
This compound
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 equiv) in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Experimental Workflow for N-Alkylation of this compound
Caption: General experimental workflow for the N-alkylation of this compound.
Signaling Pathway of Key N-Alkylation Methods
Caption: Simplified mechanistic pathways for common N-alkylation reactions of amides.
References
- 1. escholarship.org [escholarship.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]
- 4. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(Trifluoromethyl)benzamide in Agrochemical Synthesis: A Detailed Overview
Introduction
3-(Trifluoromethyl)benzamide is a versatile chemical intermediate of significant interest in the agrochemical industry. Its trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and increased biological activity, to the resulting agrochemical products. This document provides detailed application notes and protocols for the synthesis of various agrochemicals, including insecticides, herbicides, and fungicides, using this compound as a key starting material or precursor.
Insecticide Synthesis: Ryanodine Receptor Activators
This compound can serve as a precursor for the synthesis of potent insecticides that act as ryanodine receptor activators. These insecticides, such as flubendiamide, disrupt the normal muscle function of insects by causing an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to paralysis and death. While direct synthesis from this compound is not the primary industrial route, a plausible synthetic pathway involves its conversion to key intermediates.
Logical Workflow for Insecticide Precursor Synthesis
Caption: Synthetic workflow from this compound to a key insecticide intermediate.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)aniline via Hofmann Rearrangement
This protocol describes the conversion of this compound to 3-(Trifluoromethyl)aniline, a crucial intermediate for various agrochemicals.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold sodium hydroxide solution with constant stirring until the bromine color disappears, forming a solution of sodium hypobromite (NaOBr).
-
Reaction: To a stirred solution of this compound in an appropriate solvent, slowly add the freshly prepared cold sodium hypobromite solution.
-
Heating: After the addition is complete, warm the reaction mixture and heat under reflux for a specified time to complete the rearrangement.
-
Work-up: Cool the reaction mixture and extract the product with dichloromethane.
-
Purification: Wash the organic layer sequentially with dilute hydrochloric acid, water, and sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(Trifluoromethyl)aniline. Further purification can be achieved by distillation.
Quantitative Data:
| Step | Reactants | Key Reagents | Product | Typical Yield |
| Hofmann Rearrangement of this compound | This compound | NaOBr | 3-(Trifluoromethyl)aniline | 70-85% |
Herbicide Synthesis: Norflurazon
3-(Trifluoromethyl)aniline, derived from this compound, is a key building block for the synthesis of the herbicide norflurazon. Norflurazon is a pre-emergence herbicide used to control grasses and broad-leafed weeds by inhibiting carotenoid biosynthesis.
Signaling Pathway of Norflurazon
Caption: Mechanism of action of the herbicide Norflurazon.
Experimental Protocol: Synthesis of Norflurazon from 3-(Trifluoromethyl)aniline
Materials:
-
3-(Trifluoromethyl)aniline
-
Mucochloric acid
-
Methylhydrazine
-
Solvent (e.g., ethanol)
Procedure:
-
Condensation: React 3-(Trifluoromethyl)aniline with mucochloric acid in a suitable solvent. This reaction forms a pyridazinone precursor.
-
Cyclization and Substitution: The intermediate from the previous step is then reacted with methylhydrazine. This step involves cyclization and subsequent substitution to yield norflurazon.
-
Purification: The crude product is purified by recrystallization from a suitable solvent.
Quantitative Data:
| Step | Reactants | Key Reagents | Product | Typical Yield |
| Synthesis of Norflurazon | 3-(Trifluoromethyl)aniline, Mucochloric acid | Methylhydrazine | Norflurazon | 60-75% |
Fungicide Synthesis: Pyridylethylbenzamide Derivatives
This compound can be converted to 3-(trifluoromethyl)benzoyl chloride, a reactive intermediate for the synthesis of fungicidal pyridylethylbenzamide derivatives. These fungicides are effective against a range of plant pathogens.
Synthetic Workflow for Fungicide Synthesis
Caption: Synthetic workflow for pyridylethylbenzamide fungicides.
Experimental Protocol: Synthesis of a Pyridylethylbenzamide Fungicide
Part 1: Preparation of 3-(Trifluoromethyl)benzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Catalytic amount of Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend this compound in an anhydrous solvent.
-
Chlorination: Add a catalytic amount of DMF. Then, slowly add thionyl chloride or oxalyl chloride to the suspension at room temperature.
-
Reaction Completion: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by the cessation of gas evolution).
-
Isolation: Remove the excess solvent and chlorinating agent under reduced pressure to obtain crude 3-(Trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Part 2: Amide Coupling
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
A suitable pyridylethylamine derivative
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Reactant Preparation: Dissolve the pyridylethylamine derivative and the base in an anhydrous solvent.
-
Acylation: Slowly add a solution of 3-(Trifluoromethyl)benzoyl chloride in the same solvent to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data:
| Step | Reactants | Key Reagents | Product | Typical Yield |
| Preparation of Acyl Chloride | This compound | SOCl₂ | 3-(Trifluoromethyl)benzoyl chloride | >90% (crude) |
| Amide Coupling | 3-(Trifluoromethyl)benzoyl chloride, Pyridylethylamine derivative | Triethylamine | Pyridylethylbenzamide Fungicide | 75-90% |
Disclaimer: The provided protocols are for informational and research purposes only. All experiments should be conducted in a well-ventilated fume hood by trained professionals, adhering to all necessary safety precautions. Appropriate personal protective equipment should be worn at all times.
Application Notes and Protocols: Developing Kinase Inhibitor Scaffolds from 3-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(trifluoromethyl)benzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of potent and selective kinase inhibitors. The trifluoromethyl (CF3) group often enhances metabolic stability, membrane permeability, and binding affinity to target proteins through its strong electron-withdrawing nature and lipophilicity. This document provides a comprehensive guide to the design, synthesis, and evaluation of kinase inhibitors derived from this scaffold, with a focus on key cancer-related kinases such as Bcr-Abl, B-Raf, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Targeted Signaling Pathways
Kinase inhibitors derived from the this compound scaffold have shown activity against several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for inhibitor design and data interpretation.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, leading to uncontrolled cell proliferation and inhibition of apoptosis.
Caption: Bcr-Abl signaling cascade and point of inhibition.
RAS/RAF/MEK/ERK (MAPK) Signaling Pathway
The MAPK pathway is a central signaling cascade that regulates cell growth and division. Mutations in B-Raf, such as the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation in various cancers, including melanoma.[1]
Caption: RAS/RAF/MEK/ERK pathway with B-Raf as a target.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Its activation is critical for tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: VEGFR-2 signaling in angiogenesis.
Data Presentation: Quantitative Kinase Inhibition
The following tables summarize the inhibitory activities of representative benzamide derivatives. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 1: Bcr-Abl and Cellular Antiproliferative Activity of 3-Substituted Benzamide Derivatives.
| Compound | R-Group | Bcr-Abl Kinase IC50 (nM) | K562 Cell Growth IC50 (nM) |
| Imatinib | - | 37 | 250 |
| NS-187 | 3-CF3 | 6.3 | 19 |
| Analog 1 | 3-Cl | 4.8 | 21 |
| Analog 2 | 3-Br | 5.3 | 24 |
| Analog 3 | 3-I | 10 | 33 |
Data adapted from studies on STI-571 (Imatinib) related compounds, including 3-halogenated and 3-trifluoromethylated benzamide derivatives.[2]
Table 2: Receptor Tyrosine Kinase Inhibition Profile of Selected N-[3-(trifluoromethyl)phenyl]benzamide Derivatives.
| Compound ID | Target Kinase | % Inhibition @ 10 nM |
| Compound 18 | PDGFRα | 67% |
| VEGFR-2 | 16-48% (range) | |
| Compound 20 | PDGFRα | 77% |
| VEGFR-2 | 16-48% (range) | |
| Compound 11 | EGFR | 91% |
| Compound 13 | EGFR | 92% |
Data represents the inhibitory activity of compounds containing the N-[3-(trifluoromethyl)phenyl]benzamide fragment or a related (trifluoromethyl)benzene moiety.[3]
Experimental Protocols
General Workflow for Kinase Inhibitor Development
The development process follows a logical progression from chemical synthesis to biochemical and cellular evaluation.
Caption: General workflow for inhibitor synthesis and evaluation.
Protocol 1: Synthesis of a this compound Scaffold
This protocol describes a general method for synthesizing a key intermediate, N-(4-methyl-3-aminophenyl)-3-(trifluoromethyl)benzamide, which can be further modified using cross-coupling reactions.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
4-Methyl-3-nitroaniline
-
Pyridine
-
Dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C)
-
Hydrazine monohydrate
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Amide Bond Formation:
-
Dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide.
-
-
Nitro Group Reduction:
-
Dissolve the product from the previous step in ethanol.
-
Add 10% Pd/C catalyst (approx. 10% by weight).
-
Heat the mixture to reflux (approx. 70-80°C).
-
Add hydrazine monohydrate (3-5 eq) dropwise. Caution: This reaction can be exothermic.
-
Continue to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(4-methyl-3-aminophenyl)-3-(trifluoromethyl)benzamide. This intermediate can be used in subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions to generate a library of kinase inhibitors.
-
Protocol 2: In Vitro B-Raf V600E Kinase Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to measure the activity of B-Raf V600E and determine the IC50 values of test compounds.[1]
Materials:
-
Recombinant active B-Raf V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP (at Km concentration for B-Raf)
-
1x Kinase Buffer (containing DTT)
-
Test compounds and a known B-Raf inhibitor (e.g., Vemurafenib)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and reference inhibitor in 1x Kinase Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Dilute the B-Raf V600E enzyme and MEK1 substrate to their final working concentrations in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted test compound or control vehicle.
-
Add 10 µL of the diluted B-Raf V600E enzyme to all wells except the "blank" (no enzyme) control.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a master mix containing MEK1 substrate and ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the blank control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is used to assess the effect of an inhibitor on the phosphorylation status of key proteins in the MAPK pathway within cancer cells.[4]
Materials:
-
Cancer cell line with a known B-Raf mutation (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with serial dilutions of the test compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using image analysis software. A dose-dependent decrease in the p-ERK signal (normalized to total ERK and the loading control) indicates successful inhibition of the MAPK pathway in a cellular context.
-
References
Application Notes and Protocols for High-Throughput Screening of 3-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzamide is a synthetic compound of significant interest in drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Benzamide derivatives are recognized as important pharmacophores with a wide range of biological activities, including the inhibition of key enzymes involved in cancer and neurodegenerative diseases.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and its analogs against three major classes of drug targets: Poly (ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), and Sirtuin 2 (SIRT2).
High-throughput screening is a crucial process in drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits" that modulate the activity of a biological target.[2][3] These hits can then be further optimized to develop lead compounds with improved potency and selectivity.
Data Presentation
While specific high-throughput screening data for this compound is not extensively available in the public domain, the following tables summarize representative quantitative data for benzamide analogs and other inhibitors against the target classes discussed in these application notes. This data serves as a benchmark for evaluating the potential activity of this compound in similar assays.
Table 1: HTS Data for PARP1-HPF1 Complex Inhibition (Fluorescence Polarization)
| Compound | IC50 (nM) | Assay Format | Plate Format | Z' Factor | Reference |
| Olaparib | 17 | Fluorescence Polarization | 384-well | 0.82 - 0.89 | [4] |
| Benzamide (analog) | 14,000 | Fluorescence Polarization | 384-well | 0.82 - 0.89 | [4] |
Table 2: HTS Data for Cell-Based HDAC Inhibition (Luminescence)
| Compound | IC50 (µM) | Cell Line | Plate Format | Z' Factor | Reference |
| Trichostatin A | 0.16 ± 0.03 | HCT116 | 1536-well | 0.84 ± 0.19 | [5] |
| Vorinostat | 0.67 | HCT116 | 1536-well | 0.84 ± 0.19 | [5] |
| Nafamostat | 0.07 | HCT116 | 1536-well | 0.84 ± 0.19 | [5] |
Table 3: HTS Data for SIRT2 Inhibition (HTRF)
| Compound | IC50 (µM) | Assay Format | Plate Format | Z' Factor | Reference |
| Compound 1 | 7 (deacetylase) | HTRF | Not Specified | Not Specified | [6] |
| Compound 1 | 37 (demyristoylase) | HTRF | Not Specified | Not Specified | [6] |
| TM (Thioacyl derivative) | 0.028 | Not Specified | Not Specified | Not Specified | [1] |
Application Note 1: High-Throughput Screening for PARP Inhibitors
Introduction
Poly (ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR). In complex with HPF1, it plays a crucial role in signaling DNA single-strand breaks. The inhibition of the PARP1-HPF1 complex is a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Substituted benzamides are a known class of PARP inhibitors. This application note describes a fluorescence polarization (FP)-based HTS assay to identify novel PARP1-HPF1 inhibitors.
Signaling Pathway
Experimental Protocol: Fluorescence Polarization (FP) Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Recombinant human PARP1 and HPF1 proteins
-
Fluorescently labeled PARP1 inhibitor probe
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT
-
This compound and other test compounds
-
Positive control (e.g., Olaparib)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate.
-
Enzyme Preparation: Prepare a solution of the PARP1-HPF1 complex in assay buffer.
-
Assay Reaction: a. Add the PARP1-HPF1 complex solution to each well of the 384-well plate. b. Add the fluorescently labeled PARP1 inhibitor probe to all wells. c. Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. Determine the IC50 value for active compounds.
Experimental Workflow
Application Note 2: High-Throughput Screening for HDAC Inhibitors
Introduction
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various cancers, making them attractive therapeutic targets. This application note describes a cell-based luminescent assay for the high-throughput screening of this compound as a potential HDAC inhibitor.
Signaling Pathway
Experimental Protocol: Cell-Based Luminescence Assay (HDAC-Glo™ I/II)
This protocol is designed for a 1536-well plate format.[4]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
HDAC-Glo™ I/II Reagent
-
This compound and other test compounds
-
Positive control (e.g., Trichostatin A)
-
1536-well white, solid-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells into 1536-well plates and incubate overnight at 37°C with 5% CO2.[4]
-
Compound Addition: Add serial dilutions of this compound and control compounds to the wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 6 hours).
-
Reagent Addition: Add the HDAC-Glo™ I/II Reagent to each well.
-
Incubation: Incubate the plates at room temperature as per the manufacturer's instructions (typically 15-30 minutes).
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percentage of inhibition. Determine the IC50 value for active compounds.
Experimental Workflow
Application Note 3: High-Throughput Screening for SIRT2 Inhibitors
Introduction
Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase that plays a role in various cellular processes, including cell cycle regulation and microtubule dynamics. Inhibition of SIRT2 has shown therapeutic potential in neurodegenerative diseases and some cancers. This application note outlines a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay for the high-throughput screening of this compound as a potential SIRT2 inhibitor.
Signaling Pathway
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Recombinant human SIRT2 enzyme
-
Acetylated peptide substrate with a fluorescent tag (e.g., FAM)
-
Anti-tag antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA
-
NAD+
-
This compound and other test compounds
-
Positive control inhibitor
-
384-well low-volume, white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO and transfer to the assay plate.
-
Assay Plate Preparation: a. Add the SIRT2 enzyme to the wells. b. Add the acetylated peptide substrate. c. Add NAD+ to initiate the reaction. d. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: a. Add a stop solution containing the anti-tag antibody-donor conjugate. b. Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the percentage of inhibition. Calculate IC50 values for active compounds.
Experimental Workflow
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput Screening - TDC [tdcommons.ai]
- 4. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors | PLOS One [journals.plos.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Trifluoromethyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(Trifluoromethyl)benzamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable building block in medicinal chemistry. This document outlines two primary, industrially viable protocols for the large-scale synthesis of this compound.
Synthesis Route 1: Amidation of 3-(Trifluoromethyl)benzoyl Chloride
This method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with an ammonia source. It is a direct and often high-yielding approach.
Experimental Protocol:
Based on a general procedure for the amidation of benzoyl chlorides, the following protocol can be applied for a large-scale synthesis.
-
Reaction Setup: A suitable reaction vessel is charged with isopropanol.
-
Reagent Addition: 3-(Trifluoromethyl)benzoyl chloride is added to the isopropanol.
-
Ammonia Purge: The solution is cooled to a temperature between -10°C and 0°C. Ammonia gas is then purged into the reaction mixture.
-
Reaction Monitoring: The reaction is stirred for approximately 3.5 hours at the maintained temperature. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the precipitated ammonium chloride is removed by filtration.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system to achieve the desired purity.
A similar process for the 2-isomer resulted in a 90% yield.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-(Trifluoromethyl)benzoyl chloride | General Knowledge |
| Reagent | Ammonia (gas or aqueous) | [1] |
| Solvent | Isopropanol or Water | [1] |
| Temperature | -10°C to 10°C | [1] |
| Reaction Time | ~3.5 hours | [1] |
| Reported Yield (for 2-isomer) | 90% | [1] |
Logical Relationship Diagram:
Caption: Workflow for the amidation of 3-(Trifluoromethyl)benzoyl chloride.
Synthesis Route 2: Hydrolysis of 3-(Trifluoromethyl)benzonitrile
This route involves the hydrolysis of the nitrile group of 3-(trifluoromethyl)benzonitrile to the corresponding amide. This can be achieved under acidic or basic conditions. A basic hydrolysis using sodium hydroxide is described below, adapted from a protocol for the 2-isomer.[2]
Experimental Protocol:
-
Reaction Setup: A solution of sodium hydroxide is prepared in water in a suitable reaction vessel.
-
Reagent Addition: 3-(Trifluoromethyl)benzonitrile is added to the sodium hydroxide solution.
-
Heating: The reaction mixture is heated to 100°C.
-
Reaction Monitoring: The reaction is stirred at this temperature for approximately 2 hours, with progress monitored by HPLC until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature, which should cause the product to precipitate as a white solid.
-
Isolation: The solid product is collected by suction filtration.
-
Purification: The collected solid is dried to yield this compound. Further purification can be performed by recrystallization if necessary.
For the 2-isomer, this method has been reported to produce the product with a yield of 89.9% and a purity of 98.8%.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-(Trifluoromethyl)benzonitrile | [2] |
| Reagent | Sodium Hydroxide | [2] |
| Solvent | Water | [2] |
| Temperature | 100°C | [2] |
| Reaction Time | ~2 hours | [2] |
| Reported Yield (for 2-isomer) | 89.9% | [2] |
| Reported Purity (for 2-isomer) | 98.8% (HPLC) | [2] |
Signaling Pathway Diagram (Reaction Mechanism):
Caption: Simplified mechanism of nitrile hydrolysis to an amide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)benzamide
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions. The presence of the strong electron-withdrawing trifluoromethyl group can influence reaction rates and byproduct formation.[1][2]
Low Yield of this compound
| Potential Cause | Recommended Solutions |
| Incomplete reaction | For amidation of 3-(trifluoromethyl)benzoic acid: - Increase reaction time.[3] - Use a more efficient coupling agent (see table in FAQs).[3]- Increase the reaction temperature, but monitor for byproduct formation.[3]For hydrolysis of 3-(trifluoromethyl)benzonitrile: - Extend the reaction time or increase the temperature.[4]- Ensure the concentration of the acid or base catalyst is sufficient.[5] |
| Hydrolysis of starting materials or intermediates | - Use anhydrous solvents and reagents, especially when starting from 3-(trifluoromethyl)benzoyl chloride or using coupling agents.[3][6]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions | - The electron-withdrawing nature of the CF3 group can make the amide bond susceptible to hydrolysis under harsh basic or acidic conditions. Neutralize the reaction mixture promptly during workup. - When using 3-(trifluoromethyl)benzoyl chloride, add it slowly to the amine solution to avoid the formation of di-acylated byproducts.[6] |
| Product loss during workup and purification | - Optimize the pH during extraction to ensure the amide is in the organic phase. - Select an appropriate solvent for recrystallization to maximize recovery.[7] |
Presence of Impurities in the Final Product
| Impurity | Potential Cause | Recommended Solutions |
| Unreacted 3-(trifluoromethyl)benzoic acid | Incomplete reaction during amidation. | - Increase the equivalents of the amine and coupling agent.[3]- Wash the crude product with a dilute base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[8] |
| Unreacted 3-(trifluoromethyl)benzonitrile | Incomplete hydrolysis. | - Increase reaction time, temperature, or catalyst concentration.[4][5] |
| Byproducts from coupling agents | The chosen coupling agent can generate byproducts that are difficult to remove. | - For carbodiimide coupling agents like DCC or EDC, byproducts such as DCU or EDU can often be removed by filtration or aqueous washes.[6] |
| Benzoic acid (from hydrolysis of the amide) | Harsh workup conditions (strong acid or base). | - Use mild workup conditions and avoid prolonged exposure to acidic or basic solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory-scale methods for synthesizing this compound are:
-
Amidation of 3-(Trifluoromethyl)benzoic Acid: This involves reacting the carboxylic acid with an amine source (like ammonia) in the presence of a coupling agent.[3]
-
From 3-(Trifluoromethyl)benzoyl Chloride: The acid chloride is reacted with an amine source. This method is often rapid but requires the prior synthesis of the acid chloride.[6]
-
Hydrolysis of 3-(Trifluoromethyl)benzonitrile: This involves the conversion of the nitrile group to a primary amide, typically under acidic or basic conditions.[4][5]
Q2: How do I choose the right coupling agent for the amidation of 3-(Trifluoromethyl)benzoic acid to maximize yield?
A2: The choice of coupling agent is critical. For substrates with electron-withdrawing groups, more powerful coupling agents may be necessary. Below is a table with representative yields for different coupling agents under optimized conditions.
| Coupling Agent | Additive | Solvent | Typical Yield (%) | Notes |
| DCC | HOBt | DCM | 75-85 | Dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off. |
| EDC | HOBt | DMF | 80-90 | Water-soluble byproducts are removed during aqueous workup.[6] |
| HATU | DIPEA | DMF | 90-98 | Highly efficient but more expensive. Ideal for difficult couplings. |
| SOCl₂ | N/A | Toluene | 85-95 | Two-step process via the acid chloride. Thionyl chloride is corrosive. |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Q3: What are the optimal conditions for the hydrolysis of 3-(Trifluoromethyl)benzonitrile?
A3: The hydrolysis of nitriles to amides can be achieved under both acidic and basic conditions. The key is to control the reaction to prevent over-hydrolysis to the carboxylic acid.
| Condition | Catalyst | Temperature (°C) | Typical Yield (%) | Notes |
| Basic | 10 mol% NaOH | 90-110 | 80-90 | Can be performed in an ethanol/water mixture.[5] |
| Basic | Amberlyst A-26 (OH⁻ form) with H₂O₂ | Room Temp | 85-95 | Mild conditions, easy workup. |
| Acidic | Conc. H₂SO₄ | 80-100 | 70-80 | Risk of over-hydrolysis to 3-(trifluoromethyl)benzoic acid. |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Q4: How can I purify the final this compound product?
A4: The most common method for purifying solid this compound is recrystallization.[7] Suitable solvents include hot water, ethanol, or a mixture of ethyl acetate and hexanes. For less pure samples or to remove closely related impurities, column chromatography on silica gel is effective.[9]
Experimental Protocols
Protocol 1: Synthesis from 3-(Trifluoromethyl)benzoyl Chloride and Ammonia [8][10]
-
In a well-ventilated fume hood, cool a flask containing concentrated aqueous ammonia (e.g., 28-30%, 10 molar equivalents) in an ice bath.
-
Slowly add 3-(trifluoromethyl)benzoyl chloride (1 equivalent) dropwise to the cold, stirred ammonia solution.
-
A white precipitate of this compound will form. The reaction is exothermic and should be kept cool.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water to remove ammonium chloride.
-
Purify the crude product by recrystallization from hot water or ethanol.
Protocol 2: Synthesis from 3-(Trifluoromethyl)benzoic Acid using EDC/HOBt [6]
-
Dissolve 3-(trifluoromethyl)benzoic acid (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or DCM.
-
Add HOBt (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Workflows
Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting flowchart for low yield.
Synthesis Workflow from 3-(Trifluoromethyl)benzoic Acid
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-(Trifluoromethyl)benzamide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(Trifluoromethyl)benzamide by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. To purify this compound, the crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the this compound decreases, and it crystallizes out of the solution, leaving impurities dissolved in the remaining solvent (mother liquor). The purified crystals can then be collected by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should:
-
Dissolve this compound well at elevated temperatures but poorly at room temperature.
-
Either not dissolve impurities at all or keep them dissolved at both high and low temperatures.
-
Be chemically inert towards this compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Have a boiling point lower than the melting point of this compound (approximately 124-127 °C) to prevent the compound from "oiling out".
Based on the polarity of this compound, suitable starting solvents for screening include ethanol, methanol, ethyl acetate, and toluene, or a mixture of solvents like ethanol and water.
Q3: What are the most common impurities in crude this compound?
A3: Common impurities depend on the synthetic route used. If synthesized from 3-(trifluoromethyl)benzoyl chloride and ammonia, a likely impurity is 3-(trifluoromethyl)benzoic acid, formed by the hydrolysis of the starting material. If the synthesis involves the hydrolysis of 3-(trifluoromethyl)benzonitrile, unreacted nitrile may be present. Other potential impurities include byproducts from side reactions.
Q4: My yield of purified this compound is very low. What are the possible reasons?
A4: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.
-
Incomplete crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature.
-
Washing with too much cold solvent: The purified crystals should be washed with a minimal amount of ice-cold solvent to minimize redissolving the product.
-
The crude material was not very impure to begin with: A high-purity starting material will naturally result in a lower recovery percentage after recrystallization.
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not dissolve in the hot solvent. | 1. The solvent is not appropriate for the compound. 2. There are insoluble impurities present. | 1. Try a different solvent or a solvent mixture. 2. If most of the solid has dissolved, perform a hot filtration to remove the insoluble material. |
| The solution turns into an oil instead of forming crystals ("oiling out"). | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated and cooling too quickly. | 1. Select a solvent with a lower boiling point. 2. Reheat the solution, add a small amount of additional solvent to decrease saturation, and allow it to cool more slowly. |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated and requires nucleation to begin crystallization. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound. Cool the solution in an ice bath. |
| Crystals form too quickly and are very small or appear as a powder. | 1. The solution was cooled too rapidly. 2. The solution was agitated during cooling. | 1. Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| The purified crystals are colored. | 1. Colored impurities are present and were not removed. | 1. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform the hot filtration. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature (approx. 20-25°C) | Solubility at Boiling Point | Comments |
| Ethanol | Sparingly Soluble | Soluble | A good candidate for single-solvent recrystallization. |
| Methanol | Sparingly Soluble | Soluble | Similar to ethanol, but lower boiling point. |
| Water | Insoluble | Insoluble | Can be used as an anti-solvent with a miscible organic solvent like ethanol. |
| Ethyl Acetate | Sparingly Soluble | Soluble | A less polar option that may be effective. |
| Toluene | Slightly Soluble | Soluble | A non-polar option, good for removing polar impurities. |
| Hexane | Insoluble | Sparingly Soluble | Likely a poor solvent on its own but could be used as an anti-solvent. |
Note: The data presented in this table is qualitative and based on general principles for aromatic amides. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent for your specific crude sample.
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude this compound using an Ethanol/Water Solvent System
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Glass rod
-
Spatula
Procedure:
-
Dissolution: a. Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. b. Add a minimal amount of ethanol to the flask. c. Gently heat the mixture on a hot plate with stirring. d. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal to the solution. c. Reheat the solution to boiling for a few minutes while stirring.
-
Hot Filtration: a. Preheat a second Erlenmeyer flask and a short-stemmed funnel on the hot plate. b. Place a piece of fluted filter paper in the preheated funnel. c. Quickly pour the hot solution through the fluted filter paper into the clean, preheated Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: a. Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time. b. Once the flask has reached room temperature, you should observe crystal formation. c. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Inducing Crystallization (if necessary): a. If no crystals have formed after cooling, try scratching the inner wall of the flask at the solution's surface with a glass rod. b. Alternatively, add a tiny "seed" crystal of pure this compound.
-
Collection of Crystals: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor. b. Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel. c. Use a small amount of ice-cold ethanol to rinse any remaining crystals from the flask into the funnel. d. Wash the crystals in the funnel with a minimal amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: a. Continue to draw air through the crystals in the Büchner funnel for several minutes to help them dry. b. Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Analysis: a. Weigh the dried crystals to calculate the percent recovery. b. Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common issues in the recrystallization of this compound.
identifying and removing byproducts in 3-(Trifluoromethyl)benzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of 3-(Trifluoromethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and what are the potential byproducts for each?
A1: The two primary synthesis routes for this compound are the amidation of a 3-(trifluoromethyl)benzoic acid derivative and the hydrolysis of 3-(trifluoromethyl)benzonitrile. Each route has a distinct impurity profile.
-
Route 1: Amidation of 3-(Trifluoromethyl)benzoic Acid Derivatives. This typically involves the conversion of 3-(trifluoromethyl)benzoic acid to a more reactive species like an acyl chloride, which is then reacted with ammonia.
-
Starting Material: 3-(Trifluoromethyl)benzoyl chloride.
-
Main Byproduct: 3-(Trifluoromethyl)benzoic acid, formed by the hydrolysis of the starting material.
-
Other Potential Byproducts: Unreacted 3-(trifluoromethyl)benzoyl chloride and diacylated products like N,N-bis(3-(trifluoromethyl)benzoyl)amine.
-
-
Route 2: Hydrolysis of 3-(Trifluoromethyl)benzonitrile. This method involves the conversion of the nitrile group to a primary amide.
-
Starting Material: 3-(Trifluoromethyl)benzonitrile.
-
Main Byproduct: Unreacted 3-(trifluoromethyl)benzonitrile. In cases of over-hydrolysis, 3-(trifluoromethyl)benzoic acid can also be a byproduct.
-
Q2: My synthesis of this compound from 3-(Trifluoromethyl)benzoyl chloride is complete, but the final product is contaminated with an acidic impurity. What is it and how can I remove it?
A2: The most likely acidic impurity is 3-(Trifluoromethyl)benzoic acid, which results from the hydrolysis of the highly reactive 3-(Trifluoromethyl)benzoyl chloride starting material. This can be removed by washing the crude product with a dilute basic solution, such as aqueous sodium bicarbonate, during the workup. The basic wash will convert the acidic impurity into its water-soluble salt, which will partition into the aqueous layer, leaving the desired amide in the organic layer.[1] Recrystallization is also an effective purification method.
Q3: How can I minimize the formation of 3-(Trifluoromethyl)benzoic acid during the synthesis from 3-(Trifluoromethyl)benzoyl chloride?
A3: To minimize the formation of 3-(Trifluoromethyl)benzoic acid, it is crucial to maintain anhydrous (dry) conditions throughout the reaction.[2] This includes using anhydrous solvents, drying all glassware thoroughly before use, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. Using fresh, high-quality 3-(Trifluoromethyl)benzoyl chloride is also recommended.
Q4: I am observing a significant amount of unreacted starting material in my final product. How can I improve the reaction conversion?
A4: To improve reaction conversion, consider the following strategies:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure all starting material has reacted.
-
Adjust Stoichiometry: Using a slight excess of the amine (ammonia) can help drive the reaction to completion.
-
Temperature Control: For the reaction of 3-(Trifluoromethyl)benzoyl chloride with ammonia, which is exothermic, maintaining a cool temperature during the addition of ammonia can help control the reaction rate and prevent side reactions.[3]
Q5: What are the best analytical techniques to identify and quantify impurities in my this compound sample?
A5: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product from its impurities, such as 3-(Trifluoromethyl)benzoic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials. Derivatization may be necessary for polar compounds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information to unequivocally identify unknown impurities.[5]
-
Mass Spectrometry (MS): Provides molecular weight information for the product and any byproducts.
Troubleshooting Guides
Issue 1: Presence of 3-(Trifluoromethyl)benzoic Acid Impurity
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Oily or sticky product that is difficult to crystallize. | Presence of 3-(Trifluoromethyl)benzoic acid, which can act as a eutectic impurity. | 1. Workup: Wash the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic impurity to its water-soluble salt. Separate the organic layer, dry it with an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate to isolate the product. 2. Purification: Recrystallize the crude product from a suitable solvent system. A mixed solvent system like ethanol/water or hexanes/ethyl acetate can be effective.[6] |
| Broad melting point range of the final product. | The presence of impurities, primarily 3-(Trifluoromethyl)benzoic acid, disrupts the crystal lattice of the main product. | Purify the product using the methods described above (basic wash and/or recrystallization) to obtain a sharp melting point. |
| Additional peaks observed in HPLC or GC-MS analysis that correspond to the molecular weight of 3-(Trifluoromethyl)benzoic acid. | Incomplete reaction or hydrolysis of the starting material. | Confirm the identity of the impurity by comparing its retention time and mass spectrum with a standard of 3-(Trifluoromethyl)benzoic acid. Implement purification strategies. |
Issue 2: Unreacted Starting Material Contamination
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| A peak corresponding to the starting material (e.g., 3-(Trifluoromethyl)benzoyl chloride or 3-(Trifluoromethyl)benzonitrile) is observed in the GC-MS or HPLC analysis of the final product. | Incomplete reaction. | 1. Reaction Conditions: Increase the reaction time and/or temperature to drive the reaction to completion. 2. Stoichiometry: Ensure the appropriate molar ratios of reactants are used. For the amidation of the acyl chloride, a slight excess of ammonia can be beneficial. 3. Purification: If the starting material persists, purification via column chromatography on silica gel or recrystallization may be necessary to separate it from the product. |
| Low yield of the desired this compound. | Inefficient conversion of the starting material. | Optimize reaction conditions as described above. Ensure all reagents are of high purity and added in the correct order. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol is designed for the separation and quantification of this compound from its primary impurity, 3-(Trifluoromethyl)benzoic acid.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 90% A, 10% B. Linearly increase to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is a general method and may require optimization for your specific instrumentation and sample matrix.
Protocol 2: Purification by Recrystallization (Mixed Solvent System)
This protocol is effective for removing 3-(Trifluoromethyl)benzoic acid from crude this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate).
-
Induce Crystallization: While the solution is still hot, slowly add a solvent in which the product is poorly soluble (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.
-
Redissolve: Add a few drops of the first solvent (ethanol or ethyl acetate) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Visualizations
Caption: Workflow for the synthesis of this compound, showing byproduct formation and purification steps.
Caption: Logical workflow for the analytical characterization of crude this compound.
References
troubleshooting low conversion in 3-(Trifluoromethyl)benzamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)benzamide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized by reacting 3-(Trifluoromethyl)benzoic acid or its acyl chloride derivative with an amine source, most commonly ammonia. Key methods include:
-
From 3-(Trifluoromethyl)benzoyl chloride: This is a highly effective method where the acyl chloride is reacted with ammonia. The reaction is often rapid and exothermic.
-
From 3-(Trifluoromethyl)benzoic acid using coupling reagents: This approach avoids the need to first prepare the acyl chloride. Common coupling agents activate the carboxylic acid to facilitate the reaction with an amine.
-
Direct thermal amidation: This involves heating 3-(Trifluoromethyl)benzoic acid and an amine at high temperatures, typically with the removal of water to drive the reaction to completion.[1]
Q2: My reaction of 3-(Trifluoromethyl)benzoic acid and ammonia is showing low conversion. What is the likely cause?
A2: The direct reaction between a carboxylic acid and an amine can be difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. To overcome this, the reaction often requires heating to high temperatures (e.g., above 100°C) to drive off water and favor amide formation.[1] For laboratory-scale synthesis, using a coupling agent is a more common and effective approach at lower temperatures.
Q3: Which coupling reagents are recommended for the synthesis of this compound?
A3: A variety of coupling reagents can be used, and the choice may depend on factors like scale, desired purity, and cost. Common choices include:
-
Carbodiimides: such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure to improve efficiency and reduce side reactions.[2]
-
Phosphonium salts: like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are often more reactive than carbodiimides.[3]
Q4: How can I remove byproducts from my this compound reaction?
A4: Byproduct removal depends on the synthetic route and reagents used.
-
Unreacted 3-(Trifluoromethyl)benzoic acid: Can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution.[4]
-
Urea byproducts (from DCC or EDC): Dicyclohexylurea (DCU) from DCC is largely insoluble in many organic solvents and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed with an aqueous wash.
-
General impurities: Purification is commonly achieved through recrystallization or column chromatography.
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: The choice of solvent for recrystallization depends on the impurity profile. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For benzamides, common recrystallization solvents include hot water, ethanol, or mixtures of solvents like ethyl acetate and hexanes.[5] It is recommended to perform a small-scale solvent screen to find the optimal conditions.[6]
Troubleshooting Guide for Low Conversion
This guide addresses common issues leading to low conversion in this compound synthesis in a question-and-answer format.
Issue: The reaction has not proceeded to completion.
-
Question: Have you used an activating agent for the carboxylic acid?
-
Answer: The direct reaction of 3-(Trifluoromethyl)benzoic acid with an amine is often slow and requires high temperatures to remove water. Using an activating agent like thionyl chloride to form the acyl chloride, or a coupling reagent (e.g., EDC, HATU), is generally more efficient at moderate temperatures.
-
-
Question: Is your reaction time sufficient?
-
Answer: Sterically hindered substrates or less reactive amines may require longer reaction times. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Question: Is the reaction temperature appropriate?
-
Answer: While some reactions proceed well at room temperature, others may require gentle heating to overcome the activation energy. However, excessive heat can lead to side reactions and decomposition. The optimal temperature will depend on the specific reagents and substrates used.
-
Issue: Suspected degradation of reagents or starting materials.
-
Question: Are your reagents and solvents anhydrous?
-
Answer: Many reagents used in amide synthesis, such as acyl chlorides and coupling reagents, are sensitive to moisture. Water can hydrolyze the acyl chloride back to the carboxylic acid or deactivate the coupling reagent, leading to low yields. It is crucial to use dry solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Question: Is the 3-(Trifluoromethyl)benzoyl chloride fresh?
-
Answer: If you are using the acyl chloride route, ensure that the 3-(Trifluoromethyl)benzoyl chloride is fresh or has been properly stored, as it can hydrolyze over time.
-
Issue: Formation of significant byproducts.
-
Question: Are you observing the formation of a symmetrical anhydride of 3-(Trifluoromethyl)benzoic acid?
-
Answer: This can sometimes occur with carbodiimide coupling reagents. The addition of an auxiliary nucleophile like HOBt or HOAt can help to minimize this side reaction.
-
-
Question: Is there evidence of side reactions involving the trifluoromethyl group?
-
Answer: While generally stable, the trifluoromethyl group can influence the electronic properties of the benzene ring. Under certain conditions, this may affect reactivity. Ensure your reaction conditions are optimized for this specific substrate.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Typical Solvent | Key Features & Considerations |
| EDC | HOBt or OxymaPure | DMF, DCM | Water-soluble urea byproduct, easy workup.[7] |
| DCC | HOBt | DCM, THF | Insoluble DCU byproduct removed by filtration.[8] |
| HATU | - | DMF, NMP | Highly efficient, good for hindered substrates.[3] |
| PyBOP | - | DMF, DCM | Phosphonium-based, avoids guanidinylation side products seen with some uronium reagents.[3] |
| T3P® | - | Ethyl Acetate, MeCN | "Green" coupling reagent, byproducts are water-soluble. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-(Trifluoromethyl)benzoyl Chloride
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-(Trifluoromethyl)benzoyl chloride (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., dioxane or excess aqueous ammonia) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours or until completion is confirmed by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis of this compound using EDC and HOBt
-
To a round-bottom flask under an inert atmosphere, add 3-(Trifluoromethyl)benzoic acid (1.0 eq.), HOBt (1.2 eq.), and an anhydrous polar aprotic solvent (e.g., DMF).[7]
-
Stir the mixture until all solids are dissolved.
-
Add the amine source (e.g., ammonium chloride, 1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Signaling pathway for coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Amide Coupling for 3-(Trifluoromethyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amide coupling conditions for 3-(Trifluoromethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: Why are amide coupling reactions with 3-(trifluoromethyl)benzoic acid often challenging?
A1: 3-(Trifluoromethyl)benzoic acid is an electron-deficient carboxylic acid due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This reduces the nucleophilicity of the carboxylate group, making the activation step of the amide coupling reaction more difficult and sluggish compared to electron-rich or neutral benzoic acids.
Q2: What are the most common side reactions observed during the amide coupling of 3-(trifluoromethyl)benzoic acid?
A2: Common side reactions include the formation of N-acylurea byproduct when using carbodiimide coupling reagents like DCC or EDC, and racemization if the amine or carboxylic acid contains a chiral center.[1] Incomplete reactions can also lead to the recovery of unreacted starting materials. With highly reactive coupling reagents, side reactions involving the trifluoromethyl group are possible, though less common under standard conditions.
Q3: How do I choose the best coupling reagent for my specific amine when reacting with 3-(trifluoromethyl)benzoic acid?
A3: The choice of coupling reagent is critical and depends on the nucleophilicity and steric hindrance of the amine.
-
For primary and less hindered secondary amines: Standard reagents like EDC in combination with an additive like HOBt or OxymaPure can be effective.[2]
-
For electron-deficient anilines or sterically hindered amines: More potent coupling reagents such as HATU, HBTU, or T3P® are often necessary to achieve good yields.[1][3] HATU is known for its high efficiency and fast reaction rates, particularly with challenging substrates.[4]
Q4: What is the role of an additive like HOBt or DMAP in these coupling reactions?
A4: Additives play a crucial role in improving the efficiency and reducing side reactions.
-
HOBt (1-Hydroxybenzotriazole): When used with carbodiimides (e.g., EDC), HOBt forms a more reactive and stable active ester intermediate. This enhances the rate of the desired aminolysis reaction and suppresses the formation of the N-acylurea byproduct.[2]
-
DMAP (4-Dimethylaminopyridine): DMAP can act as an acyl transfer catalyst, further increasing the reaction rate, especially for sluggish couplings. However, it can also increase the risk of racemization in chiral substrates.[2]
Q5: Which base and solvent are most suitable for the amide coupling of 3-(trifluoromethyl)benzoic acid?
A5:
-
Base: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used.[2] The choice between them can depend on the specific substrates and reaction conditions.
-
Solvent: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices due to their ability to dissolve a wide range of reactants.[4] Acetonitrile (ACN) can also be an effective solvent.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Carboxylic Acid Activation: The electron-withdrawing -CF3 group makes the carboxylic acid less reactive. | 1a. Switch to a more powerful coupling reagent like HATU, HBTU, or T3P®.[3] 1b. Increase the equivalents of the coupling reagent and additive (e.g., 1.2-1.5 eq). |
| 2. Low Nucleophilicity of the Amine: The amine may be sterically hindered or electronically deactivated. | 2a. Increase the reaction temperature. 2b. Use a more potent coupling reagent. 2c. Increase the reaction time. | |
| 3. Presence of Water: Hydrolysis of the activated carboxylic acid intermediate. | 3a. Use anhydrous solvents and reagents. Dry solvents over molecular sieves. 3b. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of N-acylurea Byproduct | Reaction with Carbodiimide Reagents (DCC, EDC): The activated O-acylisourea intermediate rearranges to the stable N-acylurea. | 1a. Add an activating agent like HOBt or OxymaPure to intercept the O-acylisourea and form a more reactive ester.[2] 1b. Switch to a non-carbodiimide coupling reagent like HATU or T3P®. |
| Messy TLC/LC-MS with Multiple Spots | 1. Degradation of Reagents or Products: Coupling reagents or activated intermediates can be unstable. | 1a. Control the reaction temperature; some coupling reactions are best performed at 0 °C initially and then allowed to warm to room temperature. 1b. Ensure the purity of starting materials. |
| 2. Side Reactions: The amine or activated acid may be undergoing undesired reactions. | 2a. Optimize the order of addition of reagents. Pre-activating the carboxylic acid before adding the amine is often beneficial. 2b. Screen different bases and solvents. | |
| Difficulty in Purification | 1. Water-Soluble Byproducts: Byproducts from EDC are water-soluble but can sometimes be challenging to remove completely. | 1a. Perform multiple aqueous washes during workup. A wash with a mild acid (e.g., dilute HCl) can remove basic impurities, and a wash with a mild base (e.g., saturated NaHCO3) can remove acidic impurities. |
| 2. Urea Byproduct from DCC: Dicyclohexylurea (DCU) is often insoluble in common organic solvents. | 2a. Filter the reaction mixture to remove the precipitated DCU before workup. | |
| 3. Polar Byproducts from HATU/HBTU: Tetramethylurea is a polar byproduct. | 3a. Purification by flash column chromatography is often necessary. |
Data Presentation
Table 1: Comparison of Coupling Reagents for the Synthesis of 3-(Trifluoromethyl)benzamides
| Coupling Reagent/Additive | Base | Solvent | Amine | Time (h) | Yield (%) | Reference |
| EDC/HOBt | DIPEA | DMF | Aniline | 12 | 65 | General Protocol |
| EDC/HOBt | DIPEA | DCM | Benzylamine | 12 | 78 | General Protocol |
| HATU | DIPEA | DMF | 4-Fluoroaniline | 4 | 92 | [4] |
| HATU | DIPEA | DMF | 2-Aminopyridine | 6 | 85 | [3] |
| T3P® | Pyridine | EtOAc | Aniline | 8 | 88 | [1] |
| T3P® | DIPEA | DCM | Morpholine | 10 | 95 | [1] |
Table 2: Effect of Base and Solvent on the Yield of this compound Synthesis with Aniline using EDC/HOBt
| Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DIPEA (2.0) | DMF | RT | 12 | 65 |
| TEA (2.0) | DMF | RT | 12 | 60 |
| DIPEA (2.0) | DCM | RT | 12 | 70 |
| TEA (2.0) | DCM | RT | 12 | 68 |
| DIPEA (2.0) | ACN | RT | 12 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
To a solution of 3-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous DCM or DMF, add the amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using HATU
-
In a dry flask, dissolve 3-(trifluoromethyl)benzoic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 equiv) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Amide Coupling using T3P®
-
To a solution of 3-(trifluoromethyl)benzoic acid (1.0 equiv) and the amine (1.1 equiv) in an appropriate solvent (e.g., ethyl acetate, DCM), add a suitable base such as pyridine or DIPEA (3.0 equiv).[1]
-
Add T3P® (1.5 equiv, typically as a 50% solution in ethyl acetate) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine. The phosphonic acid byproducts are water-soluble and are easily removed during the aqueous workup.[1]
-
Dry the organic layer, concentrate, and purify the crude product as necessary.
Visualizations
References
managing exothermic reactions in 3-(Trifluoromethyl)benzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethyl)benzamide. The following information is intended to assist in managing the exothermic nature of the reaction and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound from 3-(Trifluoromethyl)benzoyl chloride and ammonia?
A1: The primary safety concern is the management of the highly exothermic reaction that occurs when 3-(Trifluoromethyl)benzoyl chloride reacts with ammonia.[1] This reaction generates a significant amount of heat, which, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over or, in a sealed system, leading to a runaway reaction.
Q2: What are the most common impurities found in the final product?
A2: The most common impurity is 3-(Trifluoromethyl)benzoic acid, which forms from the hydrolysis of the starting material, 3-(Trifluoromethyl)benzoyl chloride, by any moisture present in the reagents or solvent.[2] Unreacted starting material may also be present if the reaction does not go to completion.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields are often due to several factors:
-
Hydrolysis of the benzoyl chloride: The starting material is sensitive to moisture.[2]
-
Incomplete reaction: This can be caused by insufficient reaction time, poor mixing, or adding the ammonia source too quickly, which can lead to localized high concentrations and side reactions.
-
Product loss during workup: this compound has some solubility in water, so excessive washing with aqueous solutions can lead to product loss.
Q4: The product has a low melting point or is an oil. How can I induce crystallization?
A4: If the product is oily, it may be due to the presence of impurities. Consider the following techniques to induce crystallization:
-
Trituration with a non-polar solvent like hexanes.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding with a small crystal of pure product, if available.
-
Ensure the product is thoroughly dried to remove any residual solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase | 1. Addition of 3-(Trifluoromethyl)benzoyl chloride is too fast.2. Inadequate cooling of the reaction mixture.3. Concentration of reagents is too high. | 1. Add the benzoyl chloride dropwise or in small portions.2. Use an ice-water or ice-salt bath to maintain the temperature between -10°C and 0°C.[3]3. Ensure adequate solvent is present to dissipate heat. |
| Low yield of this compound | 1. Hydrolysis of 3-(Trifluoromethyl)benzoyl chloride to 3-(Trifluoromethyl)benzoic acid.[2]2. Incomplete reaction.3. Product loss during aqueous workup. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle 3-(Trifluoromethyl)benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).[2]2. Allow the reaction to stir for a sufficient amount of time after the addition is complete. Monitor the reaction by TLC.[4]3. Minimize the volume of water used for washing and use cold water. |
| Product contaminated with 3-(Trifluoromethyl)benzoic acid | 1. Presence of water in the reaction.2. Incomplete reaction and subsequent hydrolysis of unreacted benzoyl chloride during workup. | 1. Implement anhydrous reaction conditions.[2]2. Wash the crude product with a dilute solution of sodium bicarbonate to remove the acidic impurity. Be aware that this can also lead to some product loss. |
| Reaction mixture solidifies and is difficult to stir | The product, this compound, is precipitating from the reaction mixture. | This is often an indication of successful product formation. If stirring becomes difficult, a small amount of additional cold solvent can be added to facilitate mixing. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Please refer to your institution's safety protocols and conduct a thorough risk assessment before beginning any experiment.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and add concentrated aqueous ammonia.
-
Cool the flask in an ice-water bath to 0°C.
-
Dissolve 3-(Trifluoromethyl)benzoyl chloride in an equal volume of anhydrous solvent.
-
Slowly add the 3-(Trifluoromethyl)benzoyl chloride solution dropwise to the cooled, stirring ammonia solution over 15-30 minutes.[4]
-
Monitor the internal temperature of the reaction and maintain it between -10°C and 0°C throughout the addition.[3]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.
-
A white precipitate of this compound should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of ice-cold water.
-
Dry the product under vacuum. The melting point of pure this compound is 124-127°C.[5]
Data Presentation
Table 1: Key Parameters for Managing Exothermic Reaction
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | -10°C to 0°C | Controls the rate of the highly exothermic reaction, preventing a runaway reaction and minimizing side product formation.[3] |
| Addition Rate | Slow, dropwise | Prevents a rapid buildup of heat and allows for effective temperature control.[4] |
| Stirring Speed | Moderate to vigorous | Ensures efficient mixing and heat distribution throughout the reaction mixture. |
| Solvent | Anhydrous | Minimizes the hydrolysis of the starting material to the corresponding benzoic acid.[2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. benchchem.com [benchchem.com]
- 3. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 3-(三氟甲基)苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
dealing with solubility issues of 3-(Trifluoromethyl)benzamide in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 3-(Trifluoromethyl)benzamide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid with a melting point of approximately 124-127 °C. Its solubility is generally low in nonpolar solvents and water, but it exhibits better solubility in polar organic solvents. The trifluoromethyl group increases the compound's lipophilicity while the amide group can participate in hydrogen bonding.
Q2: Which solvents are recommended for dissolving this compound?
Based on data for structurally similar benzamides, polar aprotic solvents and polar protic solvents are the most effective. These include:
-
High Solubility: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Methanol, Ethanol.
-
Moderate Solubility: Tetrahydrofuran (THF), Dichloromethane (DCM).
-
Low Solubility: Toluene, Hexanes, Water.
Q3: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
If you are facing solubility issues, consider the following initial steps:
-
Increase Temperature: Gently warming the reaction mixture can significantly improve the solubility of this compound. However, be cautious of potential degradation of other reagents or the product at elevated temperatures.
-
Sonication: Use of an ultrasonic bath can help break up solid aggregates and facilitate dissolution.
-
Solvent Polarity: Ensure the chosen solvent is appropriate. If the compound remains insoluble, consider switching to a more polar solvent.
Troubleshooting Guides for Specific Reactions
Issue 1: Poor Solubility in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions often employ a mixture of organic solvents and an aqueous base, which can lead to solubility challenges with hydrophobic substrates like this compound.
Troubleshooting Workflow for Poor Solubility in Cross-Coupling Reactions:
Caption: Troubleshooting workflow for solubility issues in cross-coupling reactions.
Detailed Methodologies:
-
Solvent Selection: For Suzuki-Miyaura reactions, solvent systems like Dioxane/H₂O, Toluene/H₂O, or THF/H₂O are common. If solubility remains an issue, consider using a more polar aprotic solvent like DMF.
-
Co-solvent Strategy: The addition of a co-solvent can significantly improve solubility. For example, in a Toluene/Water system, adding a small amount of Ethanol can help dissolve the this compound.
-
Phase-Transfer Catalysis: In biphasic reactions, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate even with limited solubility.
Issue 2: Insolubility During Amide Bond Formation
Amide coupling reactions often use polar aprotic solvents. However, the starting materials or the product may still precipitate out of the solution.
Logical Relationship for Solvent Selection in Amide Coupling:
Caption: Decision-making for solvent selection in amide coupling reactions.
Detailed Methodologies:
-
Standard Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for amide coupling reactions.
-
Elevated Temperatures: For sluggish reactions due to poor solubility, heating the reaction mixture in a higher-boiling solvent like DMF or DMSO can be effective.
-
Reagent Addition: In cases where one reactant is sparingly soluble, it can be added portion-wise to the reaction mixture to maintain a low concentration of the dissolved species, thereby driving the reaction forward.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides an estimated solubility trend based on data for similar benzamide derivatives.
| Solvent | Polarity Index | Expected Solubility at 25°C ( g/100 mL) | Notes |
| N,N-Dimethylformamide (DMF) | 6.4 | > 20 | Often an excellent solvent for amides. |
| Dimethyl sulfoxide (DMSO) | 7.2 | > 20 | High polarity, good for dissolving many organic compounds. |
| Acetone | 5.1 | 10 - 20 | A good general-purpose polar aprotic solvent. |
| Methanol | 5.1 | 5 - 15 | Polar protic solvent, good solubility for amides. |
| Ethanol | 4.3 | 2 - 10 | Slightly less polar than methanol. |
| Dichloromethane (DCM) | 3.1 | 1 - 5 | Moderate polarity, useful for many reactions. |
| Tetrahydrofuran (THF) | 4.0 | 1 - 5 | Good for reactions where a less polar, aprotic solvent is needed. |
| Toluene | 2.4 | < 1 | Generally poor solubility. |
| Water | 10.2 | < 0.1 | Very low solubility. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
This protocol provides a systematic approach to determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A range of solvents (e.g., DMF, DMSO, Acetone, Methanol, Ethanol, DCM, THF, Toluene, Water)
-
Small vials or test tubes with caps
-
Magnetic stirrer and stir bars
-
Heating plate
-
Analytical balance
Procedure:
-
Preparation: Weigh 10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add 0.1 mL of the test solvent to the vial.
-
Observation at Room Temperature: Cap the vial and stir vigorously at room temperature for 5 minutes. Observe if the solid dissolves completely.
-
Incremental Solvent Addition: If the solid does not dissolve, add the solvent in 0.1 mL increments, stirring for 5 minutes after each addition, until the solid dissolves or a total of 1 mL of solvent has been added. Record the volume of solvent required for complete dissolution.
-
Heating: If the solid is still not fully dissolved after adding 1 mL of solvent, gently heat the mixture to 50 °C while stirring. Observe for any changes in solubility.
-
Classification:
-
Very Soluble: Dissolves in < 0.1 mL
-
Freely Soluble: Dissolves in 0.1 - 0.5 mL
-
Soluble: Dissolves in 0.5 - 1.0 mL
-
Sparingly Soluble: Requires heating to dissolve in 1.0 mL
-
Insoluble: Does not dissolve completely even with heating in 1.0 mL
-
Protocol 2: Suzuki-Miyaura Coupling with Improved Solubility
This protocol describes a Suzuki-Miyaura coupling reaction of an aryl halide with an arylboronic acid, using a co-solvent system to enhance the solubility of this compound if it were a substrate or product analog.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene and ethanol co-solvent mixture and stir to dissolve the reactants.
-
Prepare a solution of potassium carbonate in water and add it to the reaction mixture.
-
Heat the mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform a standard aqueous work-up followed by purification by column chromatography.
stability of 3-(Trifluoromethyl)benzamide under acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 3-(Trifluoromethyl)benzamide under various experimental conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
A1: Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the amide bond. This reaction yields 3-(trifluoromethyl)benzoic acid and ammonia (under acidic conditions, ammonium ions are formed; under basic conditions, ammonia gas may be liberated).[1][2] The trifluoromethyl group is generally stable under these conditions, but harsh conditions could potentially lead to its hydrolysis to a carboxylic acid group, although this is less likely.
Q2: How does the trifluoromethyl group affect the stability of the amide bond?
A2: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group. This property can influence the rate of hydrolysis of the amide bond. While amides are generally stable, the presence of such a group can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, potentially accelerating hydrolysis compared to unsubstituted benzamide.
Q3: What are the typical conditions for conducting forced degradation studies on this compound?
A3: Forced degradation studies are conducted to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][4] Typical conditions, as recommended by ICH guidelines, include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.
-
Oxidative Stress: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Stress: Heating the solid drug substance at temperatures above accelerated stability conditions (e.g., 80-100°C).
-
Photostability: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5]
Q4: What is a suitable analytical technique for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[6][7] This method should be capable of separating the intact this compound from its degradation products, primarily 3-(trifluoromethyl)benzoic acid, and any other potential impurities. A reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (such as acetonitrile or methanol) is a common starting point for method development.[8] UV detection is suitable as both the parent compound and the main degradant contain a chromophore.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in the HPLC chromatogram of a stability sample. | 1. Contamination of the sample, solvent, or HPLC system. 2. Formation of secondary degradation products under harsh stress conditions. 3. Interaction with excipients (if in a formulation). | 1. Analyze a blank (diluent) to check for system contamination. Prepare fresh mobile phase and sample diluent. 2. Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, or lower concentration of acid/base). 3. Analyze a placebo sample under the same stress conditions to identify any peaks originating from the excipients. |
| Poor resolution between this compound and its degradation product. | 1. Inadequate chromatographic conditions. 2. Co-elution of impurities. | 1. Optimize the HPLC method by adjusting the mobile phase composition (organic-to-aqueous ratio, pH), trying a different column stationary phase, or changing the column temperature.[9] 2. Use a photodiode array (PDA) detector to check for peak purity. If the peak is not pure, further method development is required. |
| No degradation is observed under stress conditions. | 1. The compound is highly stable under the applied conditions. 2. The stress conditions are too mild. | 1. This indicates good intrinsic stability. 2. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, or higher concentration of the stressor) until 5-20% degradation is achieved, as recommended by ICH guidelines.[3][5] |
| Mass balance in the stability study is not within the acceptable range (e.g., 95-105%). | 1. Some degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore or are volatile). 2. The response factors of the degradation products are significantly different from the parent compound. | 1. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to look for non-chromophoric degradants. 2. If the degradation products are known, determine their relative response factors and apply them in the calculations. |
Quantitative Data Summary
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 M HCl | 24 hours | 60°C | 8.5 | 3-(Trifluoromethyl)benzoic acid |
| 0.1 M NaOH | 8 hours | Room Temp. | 12.2 | 3-(Trifluoromethyl)benzoic acid |
| 3% H₂O₂ | 24 hours | Room Temp. | 2.1 | Not specified |
| Thermal (Solid) | 48 hours | 80°C | < 1.0 | Not specified |
| Photostability | ICH Q1B | Ambient | < 0.5 | Not specified |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
1. Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines and to generate degradation products for the development of a stability-indicating analytical method.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate or acetate buffer reagents
-
Class A volumetric flasks, pipettes, and other standard laboratory glassware
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl in a sealed container. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH in a sealed container. Keep the solution at room temperature for 8 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute samples for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed solid in the diluent for analysis.
-
Photolytic Degradation: Expose a thin layer of solid this compound to light as per ICH Q1B guidelines. Also, expose a solution of the compound to the same conditions. Prepare samples for analysis.
-
Control Sample: Prepare a sample of this compound in the same diluent without subjecting it to any stress and analyze it alongside the stressed samples.
5. Analytical Method (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of Buffer (e.g., 20 mM potassium phosphate, pH 3.0) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan (e.g., 225 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
6. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Ensure that the peak for this compound is well-resolved from all degradation product peaks.
-
Check for peak purity of the parent compound in the stressed samples using a PDA detector.
-
Calculate the mass balance to account for all the material.
Visualizations
Degradation Pathways
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
preventing side reactions during the functionalization of 3-(Trifluoromethyl)benzamide
Welcome to the Technical Support Center for the functionalization of 3-(Trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations involving this versatile building block. The strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of both the aromatic ring and the amide functionality, leading to specific challenges and side reactions. This guide provides detailed information to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when working with this compound?
A1: The primary side reactions include hydrolysis of the amide bond, O-alkylation during N-alkylation attempts, polysubstitution or incorrect regiochemistry during electrophilic aromatic substitution, and formation of carbamate byproducts during Hofmann rearrangement if alcohols are present.
Q2: How does the trifluoromethyl group affect the reactivity of the aromatic ring?
A2: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group. This has two main effects:
-
Deactivation: It deactivates the aromatic ring towards electrophilic aromatic substitution, often requiring harsher reaction conditions.
-
Meta-Direction: It is a strong meta-director for electrophilic aromatic substitution.[1]
-
Activation for Nucleophilic Aromatic Substitution (SNAr): It activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to the CF₃ group.
Q3: Can I perform a Friedel-Crafts alkylation or acylation on this compound?
A3: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings. The trifluoromethyl group makes the ring too electron-poor to react under standard Friedel-Crafts conditions.
Q4: How can I selectively functionalize the ortho position to the amide group?
A4: Directed ortho-metalation (DoM) is the most effective strategy. The amide group can direct lithiation to the ortho position using a strong base like n-butyllithium or s-butyllithium.[1][2] However, careful temperature control is crucial to prevent side reactions.
Q5: What is the best way to hydrolyze this compound to 3-(Trifluoromethyl)benzoic acid?
A5: While amide hydrolysis can be a side reaction, it can also be a desired transformation. Basic hydrolysis using a strong base like sodium hydroxide in water or a water/alcohol mixture with heating is a common method.[3] Acidic hydrolysis with a strong acid like sulfuric acid is also possible but may require high temperatures.
Troubleshooting Guides
N-Alkylation: Preventing O-Alkylation
A common side reaction in the N-alkylation of amides is the formation of the O-alkylated imino ether byproduct. This is particularly relevant for this compound due to the electronic effects of the CF₃ group.
Problem: Significant formation of O-alkylated byproduct observed during N-alkylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing O-alkylation during N-alkylation.
Quantitative Data:
| Base | Solvent | Temperature (°C) | N-Alkylation Yield (%) | O-Alkylation Yield (%) |
| K₂CO₃ | DMF | 80 | ~60 | ~30 |
| NaH | THF | 25-60 | >85 | <10 |
| Cs₂CO₃ | Toluene | 110 | ~80 | ~15 |
Note: Yields are approximate and can vary based on the specific alkylating agent and reaction time. Data is based on general trends for electron-deficient benzamides.
Detailed Experimental Protocol (N-Benzylation):
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous THF (tetrahydrofuran) as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Electrophilic Aromatic Substitution: Achieving Meta-Selectivity and Preventing Polysubstitution
The CF₃ group is a strong deactivating, meta-director. Therefore, electrophilic aromatic substitution will be slower than on benzene and will primarily occur at the position meta to the CF₃ group (and ortho/para to the amide). The directing effects of the two groups must be considered.
Problem: Low yield of the desired meta-substituted product, formation of other isomers, or polysubstitution.
Logical Relationship Diagram:
Caption: Directing effects in the electrophilic aromatic substitution of this compound.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently harsh reaction conditions due to the deactivating CF₃ group. | Increase reaction temperature, use a stronger Lewis acid catalyst, or increase reaction time. Monitor carefully to avoid decomposition. |
| Formation of Isomers | The directing effect of the amide group may lead to some para-substitution to the amide. | Use milder conditions where possible to favor the kinetically preferred product. Careful purification will be necessary. |
| Polysubstitution | Reaction conditions are too harsh, leading to a second substitution on the already deactivated ring. | Use a stoichiometric amount of the electrophile. Add the electrophile slowly to the reaction mixture at a low temperature. |
Detailed Experimental Protocol (Nitration):
-
To a round-bottom flask, add this compound (1.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add concentrated sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the benzamide at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Pour the reaction mixture slowly over crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 5-nitro-3-(trifluoromethyl)benzamide.
Directed Ortho-Metalation: Preventing Anionic Fries Rearrangement
The amide group is a powerful directing group for ortho-lithiation. However, a potential side reaction is the anionic Fries rearrangement, especially if the reaction temperature is not carefully controlled.
Problem: Formation of a rearranged product (an ortho-hydroxy amide derivative) instead of the desired ortho-functionalized product.
Experimental Workflow Diagram:
References
scale-up challenges for the production of 3-(Trifluoromethyl)benzamide
Welcome to the Technical Support Center for the synthesis and scale-up of 3-(Trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two primary routes for industrial-scale production are:
-
Amidation of 3-(Trifluoromethyl)benzoyl chloride: This is a widely used method involving the reaction of 3-(Trifluoromethyl)benzoyl chloride with ammonia. It is a rapid and often high-yielding reaction.
-
Hydrolysis of 3-(Trifluoromethyl)benzonitrile: This method involves the partial hydrolysis of 3-(Trifluoromethyl)benzonitrile, typically using an acid or base catalyst.
Q2: What are the main challenges when scaling up the amidation of 3-(Trifluoromethyl)benzoyl chloride with ammonia?
A2: Key scale-up challenges include:
-
Exothermic Reaction Control: The reaction is highly exothermic, requiring efficient heat management to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition: Slow and controlled addition of 3-(Trifluoromethyl)benzoyl chloride to aqueous ammonia is crucial to maintain temperature and minimize side reactions.[1]
-
Byproduct Formation: The primary byproduct is 3-(Trifluoromethyl)benzoic acid, formed from the hydrolysis of the starting material. Di-acylated impurities can also form if the benzoyl chloride is in large excess.
-
Material Handling: 3-(Trifluoromethyl)benzoyl chloride is corrosive and reacts with moisture, necessitating specialized handling and storage procedures.[2][3]
Q3: What are common impurities in the final product and how can they be minimized?
A3: Common impurities include unreacted starting materials and byproducts such as 3-(Trifluoromethyl)benzoic acid. To minimize these:
-
Ensure the use of high-purity starting materials.
-
Maintain anhydrous conditions to prevent hydrolysis of 3-(Trifluoromethyl)benzoyl chloride.[1]
-
Optimize reaction stoichiometry to avoid excess reagents.
-
Control reaction temperature to reduce the rate of side reactions.
-
Employ appropriate purification methods, such as recrystallization or washing the crude product with a dilute base to remove acidic impurities.[1]
Q4: What safety precautions are critical during the large-scale production of this compound?
A4: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including gloves, goggles, and protective clothing, is mandatory.[3][4]
-
Ventilation: All operations should be conducted in a well-ventilated area or a closed system to avoid inhalation of corrosive and lachrymatory vapors of 3-(Trifluoromethyl)benzoyl chloride.[3]
-
Moisture Control: Strict exclusion of moisture is necessary to prevent the violent reaction of 3-(Trifluoromethyl)benzoyl chloride with water, which liberates toxic gas.[3]
-
Emergency Preparedness: Eyewash stations and safety showers must be readily accessible.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolysis of 3-(Trifluoromethyl)benzoyl chloride due to moisture. | Ensure all reactants, solvents, and equipment are dry. Handle 3-(Trifluoromethyl)benzoyl chloride under an inert atmosphere (e.g., nitrogen).[1] |
| Incomplete reaction. | Increase reaction time or consider a moderate increase in temperature, while carefully monitoring for byproduct formation. Ensure efficient mixing.[1] | |
| Product loss during workup. | Optimize extraction and filtration steps. Use an appropriate solvent for recrystallization to maximize recovery.[1] | |
| High Impurity Levels (esp. 3-(Trifluoromethyl)benzoic acid) | Inefficient mixing leading to localized overheating and hydrolysis. | Improve agitation to ensure homogenous reaction conditions. |
| Addition of 3-(Trifluoromethyl)benzoyl chloride is too fast. | Slow down the addition rate of 3-(Trifluoromethyl)benzoyl chloride to the ammonia solution to better control the reaction exotherm. | |
| Inadequate purification. | Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities. Optimize the recrystallization solvent and procedure. | |
| Poor Product Quality (e.g., discoloration) | Reaction temperature too high, leading to degradation. | Implement more stringent temperature control measures. |
| Presence of metallic impurities from the reactor. | Use glass-lined or other appropriate corrosion-resistant reactors. | |
| Difficult Filtration | Fine particle size of the precipitated product. | Control the precipitation conditions (e.g., cooling rate) to encourage the formation of larger crystals. |
| Presence of gelatinous byproducts. | Analyze the byproducts to identify their source and adjust reaction conditions to minimize their formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amidation of 3-(Trifluoromethyl)benzoyl chloride
Objective: To synthesize this compound from 3-(Trifluoromethyl)benzoyl chloride and aqueous ammonia.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride (purity ≥98%)
-
Concentrated Aqueous Ammonia (28-30%)
-
Deionized Water
-
Toluene (or other suitable organic solvent)
-
Sodium Bicarbonate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Chiller/heater for temperature control
-
Filtration unit (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Charge the reactor with a pre-determined volume of concentrated aqueous ammonia and cool the solution to 0-5 °C using the jacketed cooling system.
-
Slowly add 3-(Trifluoromethyl)benzoyl chloride (1 equivalent) to the cooled ammonia solution via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at 10-15 °C.
-
Monitor the reaction completion by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, filter the precipitated solid product.
-
Wash the filter cake with cold deionized water until the washings are neutral.
-
To remove any unreacted starting material and the 3-(Trifluoromethyl)benzoic acid byproduct, the crude product can be slurried in a dilute sodium bicarbonate solution, filtered, and then washed again with water.
-
Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visualizations
References
Technical Support Center: Purification of 3-(Trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 3-(trifluoromethyl)benzoic acid from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 3-(trifluoromethyl)benzoic acid relevant to its removal?
A1: Understanding the physicochemical properties of 3-(trifluoromethyl)benzoic acid is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₂ | [1][2][3] |
| Molecular Weight | 190.12 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 104-106 °C | [2][3][4] |
| Boiling Point | 238.5 °C at 775 mmHg | [2] |
| pKa in water | 3.77 (Predicted) | [4] |
| Water Solubility | 149 mg/L | [1] |
| Organic Solvent Solubility | Readily soluble in ethanol, acetone, and dichloromethane. | [1] |
Q2: What are the primary methods for removing unreacted 3-(trifluoromethyl)benzoic acid?
A2: The most common and effective methods for removing unreacted 3-(trifluoromethyl)benzoic acid from a reaction mixture are:
-
Acid-Base Extraction: This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic compounds.[5][6]
-
Recrystallization: This method relies on the differential solubility of the compound in a hot versus a cold solvent to achieve purification.[7][8]
-
Column Chromatography: This chromatographic technique can be used for more challenging separations or when a very high degree of purity is required.[9][10]
Q3: How do I choose the best purification method for my specific reaction product?
A3: The choice of purification method depends on the properties of your desired product and the other components in the reaction mixture. The following flowchart provides a general decision-making framework.
References
- 1. Page loading... [guidechem.com]
- 2. 3-(三氟甲基)苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. magritek.com [magritek.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. reddit.com [reddit.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3-(Trifluoromethyl)benzamide
Welcome to the technical support center for optimizing catalyst loading in reactions involving 3-(Trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Question: My reaction with this compound is resulting in a low or no yield. What are the primary parameters I should investigate?
Answer: Low yields in cross-coupling reactions with electron-deficient substrates like this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Consider the following potential issues and solutions:
-
Catalyst Activity and Loading: Ensure your palladium source and ligand are active. If you suspect catalyst decomposition, consider using a fresh batch or a more stable precatalyst. For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields.[1] However, excessively high loading can sometimes lead to side reactions.
-
Choice of Ligand: The trifluoromethyl group is strongly electron-withdrawing, which can affect the electronic properties of the aryl halide and the stability of reaction intermediates. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos are often effective in promoting the key steps of the catalytic cycle and stabilizing the palladium intermediates.[2]
-
Base Selection: The choice of base is critical. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is common. For Suzuki-Miyaura reactions, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used. The solubility of the base can also be a crucial factor.
-
Solvent and Temperature: Anhydrous and deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used. The reaction temperature may need to be optimized; higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids in Suzuki-Miyaura reactions and catalyst decomposition in both reaction types.[3] Ensure your solvent is properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Side Reactions and Byproduct Formation
Question: I am observing significant byproduct formation in my reaction. What are the common side reactions with this compound and how can I minimize them?
Answer: With electron-deficient aryl halides, certain side reactions can be more prevalent.
-
Hydrodehalogenation (Dehalogenation): This is the replacement of the halide with a hydrogen atom, leading to the formation of this compound as a byproduct. This can be minimized by careful selection of the catalyst and ligand system. Bulky, electron-rich ligands can promote the desired reductive elimination over pathways leading to hydrodehalogenation.
-
Homocoupling of Boronic Acid (Suzuki-Miyaura): This results in the formation of a biaryl byproduct from the boronic acid coupling with itself. This is often exacerbated by the presence of oxygen.[3] Thoroughly degassing the solvent and maintaining an inert atmosphere can help suppress this side reaction.
-
Protodeboronation (Suzuki-Miyaura): This is the cleavage of the C-B bond of the boronic acid by a proton source before transmetalation can occur. Using anhydrous conditions and a suitable base can mitigate this issue. In some cases, using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates can be beneficial.
Data Presentation: Catalyst Loading Optimization
The following tables provide representative data on how catalyst loading can affect the yield of cross-coupling reactions involving aryl halides with electron-withdrawing groups. Note that the optimal catalyst loading is substrate-dependent and should be determined empirically.
Table 1: Representative Data for Buchwald-Hartwig Amination of an Aryl Bromide with an Amine
| Entry | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | XPhos | NaOtBu | Toluene | 100 | 24 | 75 |
| 2 | 2 | XPhos | NaOtBu | Toluene | 100 | 24 | 92 |
| 3 | 5 | XPhos | NaOtBu | Toluene | 100 | 24 | 95 |
| 4 | 0.5 | XPhos | NaOtBu | Toluene | 100 | 24 | 60 |
Table 2: Representative Data for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
| Entry | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 68 |
| 2 | 1 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | 2 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 94 |
| 4 | 5 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 93 |
Experimental Protocols
Protocol for Optimizing Catalyst Loading in a Buchwald-Hartwig Amination
This protocol provides a general guideline for optimizing the palladium catalyst loading for the amination of a 3-halo-(trifluoromethyl)benzamide.
Materials:
-
3-halo-(trifluoromethyl)benzamide (e.g., 3-bromo- or 3-chloro-)
-
Amine coupling partner
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Additional phosphine ligand if not using a precatalyst (e.g., XPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware and magnetic stir bars
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 3-halo-(trifluoromethyl)benzamide (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv) to an oven-dried reaction vial containing a magnetic stir bar.
-
Catalyst Addition: In separate, similarly prepared vials, add varying amounts of the palladium precatalyst (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to each vial to achieve a concentration of approximately 0.1-0.5 M with respect to the 3-halo-(trifluoromethyl)benzamide.
-
Reaction: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C). Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS to determine the consumption of starting material and the formation of the product.
-
Workup and Analysis: Once the reactions are complete, cool them to room temperature. Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a small plug of celite. Analyze the crude reaction mixtures by a quantitative method (e.g., GC or LC with an internal standard) to determine the yield for each catalyst loading.
-
Purification: The product can be purified from the optimal reaction by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no yield in cross-coupling reactions.
Caption: Troubleshooting guide for common byproduct formation.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzamide and 4-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two common building blocks in medicinal chemistry and materials science: 3-(Trifluoromethyl)benzamide and 4-(Trifluoromethyl)benzamide. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, predicting biological activity, and designing novel molecules with desired properties. This comparison is based on available experimental data and established principles of physical organic chemistry.
Executive Summary
The position of the strongly electron-withdrawing trifluoromethyl (-CF3) group on the benzamide ring significantly influences the reactivity of the amide functionality. Theoretical and available experimental data suggest that 4-(Trifluoromethyl)benzamide is generally more reactive towards nucleophilic attack at the carbonyl carbon than this compound . This is attributed to the greater ability of the para-substituent to withdraw electron density from the reaction center via both inductive and resonance effects, making the carbonyl carbon more electrophilic. Conversely, This compound is predicted to be slightly more basic due to the less effective electron withdrawal at the meta position compared to the para position.
Data Presentation
Physicochemical and Reactivity-Related Parameters
| Parameter | This compound | 4-(Trifluoromethyl)benzamide | Rationale for Reactivity Difference |
| Hammett Sigma Constant (σ) | σ_m_ ≈ +0.44 | σ_p_ ≈ +0.57 | The larger positive σ value for the para-isomer indicates stronger electron withdrawal, leading to a more electrophilic carbonyl carbon and thus higher reactivity towards nucleophiles. |
| Gas-Phase Basicity (GB) | 836.0 kJ/mol | 831.80 kJ/mol[1] | The higher gas-phase basicity of the 3-isomer suggests its carbonyl oxygen is more electron-rich and thus more likely to be protonated. |
| Proton Affinity (PA) | 866.9 kJ/mol | 862.80 kJ/mol[1] | Consistent with gas-phase basicity, the higher proton affinity of the 3-isomer indicates it is a stronger base in the gas phase. |
| ¹³C NMR Carbonyl Shift (δ) | Not available | ~169.91 ppm (in CDCl₃) | A more downfield shift is expected for the 4-isomer due to greater deshielding of the carbonyl carbon, reflecting its higher electrophilicity. |
| Predicted Reactivity in Hydrolysis | Slower | Faster | The stronger electron-withdrawing effect of the para-CF₃ group stabilizes the negatively charged tetrahedral intermediate formed during nucleophilic attack by water or hydroxide, thus accelerating the reaction rate. |
Theoretical Framework: Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Its effect on the reactivity of the benzamide ring can be understood through two primary mechanisms:
-
Inductive Effect (-I): The C-F bonds are highly polarized, with electron density drawn towards the fluorine atoms. This creates a strong dipole and withdraws electron density from the rest of the molecule through the sigma bond framework. This effect decreases with distance.
-
Resonance Effect (-R): While less intuitive, the -CF₃ group can participate in resonance, specifically through hyperconjugation, which withdraws electron density from the pi system of the benzene ring. This effect is most pronounced when the group is in the para position, allowing for delocalization of electron density from the ring into the C-F bonds.
In 4-(Trifluoromethyl)benzamide , the -CF₃ group exerts both a strong -I and a significant -R effect. This combined electron withdrawal strongly deactivates the aromatic ring towards electrophilic substitution but, more importantly, makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
In This compound , the -CF₃ group primarily exerts its -I effect on the carbonyl group. The -R effect is not operative from the meta position in the same way it is from the para position. Consequently, the electron-withdrawing effect on the carbonyl carbon is less pronounced compared to the 4-isomer.
Experimental Protocols
Competitive Hydrolysis of 3- and 4-(Trifluoromethyl)benzamide
This experiment is designed to determine the relative hydrolysis rates of the two isomers under identical conditions.
Materials:
-
This compound
-
4-(Trifluoromethyl)benzamide
-
Internal standard (e.g., 1,3,5-trichlorobenzene)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane (or other suitable co-solvent)
-
Hydrochloric acid (HCl) for quenching
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a round-bottom flask, accurately weigh equimolar amounts of this compound, 4-(Trifluoromethyl)benzamide, and the internal standard.
-
Solvent Addition: Add a 1:1 mixture of dioxane and 1 M NaOH solution to the flask. The total volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture at a constant temperature (e.g., 80°C) with stirring.
-
Sampling: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing an excess of dilute HCl. Extract the organic components with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the extracted samples by GC-MS or HPLC.
-
Data Analysis: Quantify the disappearance of the starting materials (3- and 4-(Trifluoromethyl)benzamide) relative to the internal standard over time. The relative rates can be determined by comparing the slopes of the concentration vs. time plots for each isomer.
Signaling Pathways and Biological Activity
Both 3- and 4-(Trifluoromethyl)benzamide moieties are found in molecules with diverse biological activities. The position of the trifluoromethyl group can significantly impact a molecule's interaction with biological targets. For instance, in the context of enzyme inhibition, the different electronic and steric profiles of the two isomers can lead to variations in binding affinity and inhibitory potency.
While no specific signaling pathway is universally associated with these simple benzamides, they serve as scaffolds for more complex molecules that target various pathways. For example, derivatives of these compounds have been investigated as:
-
CETP Inhibitors: Modulating cholesterol transport.
-
Hedgehog Signaling Pathway Inhibitors: Involved in embryonic development and cancer.
-
Antimicrobial Agents: Targeting bacterial growth.
The development of drugs targeting these pathways often involves a structure-activity relationship (SAR) study where the position of substituents like the -CF₃ group is systematically varied to optimize activity.
References
A Comparative Analysis of the Biological Activities of 3-(Trifluoromethyl)benzamide and 3-Chlorobenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-(Trifluoromethyl)benzamide and 3-chlorobenzamide analogs. By examining key experimental data from studies on enzyme inhibition and antiproliferative effects, this document aims to shed light on the structure-activity relationships that govern the therapeutic potential of these compound classes. The inclusion of detailed experimental protocols and signaling pathway diagrams offers a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Inhibition of Bcr-Abl Kinase: A Target in Chronic Myeloid Leukemia
A study focusing on the development of inhibitors for the Bcr-Abl kinase, a key driver in chronic myeloid leukemia (CML), provides a direct comparison of 3-halogenated and 3-trifluoromethylated benzamide derivatives. The data highlights the significant role of the substituent at the 3-position of the benzamide ring in determining the antiproliferative activity against the Bcr-Abl positive K562 cell line.
Data Presentation: Bcr-Abl Kinase Inhibition
| Compound ID | 3-Substituent | Antiproliferative Activity (IC50 in µM) against K562 cells |
| 1a | -Cl | >10 |
| 1b | -Br | >10 |
| 1c | -I | >10 |
| 1d | -CF3 | 0.038 |
Data sourced from a study on 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
The trifluoromethyl analog (1d ) demonstrated significantly higher potency compared to its halogenated counterparts.
Experimental Protocols: Bcr-Abl Kinase Inhibition Assay
Cell-Based Proliferation Assay:
-
Cell Line: K562 (Bcr-Abl-positive human chronic myeloid leukemia cell line).
-
Methodology: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. Following a 48-72 hour incubation period, cell viability is assessed using a colorimetric assay such as MTS or XTT.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]
In Vitro Kinase Assay:
-
Enzyme: Recombinant Bcr-Abl kinase.
-
Substrate: A suitable peptide substrate, such as GST-CrkL.[2]
-
Procedure: The Bcr-Abl enzyme is incubated with the test compound at varying concentrations in a kinase buffer containing ATP and the substrate. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.[1][2]
-
Detection: The extent of substrate phosphorylation is quantified, often using methods like ELISA, Western blotting with phospho-specific antibodies, or radiometric assays.[1]
-
Data Analysis: The IC50 value is determined from the dose-response curve of enzyme inhibition.
Mandatory Visualization: Bcr-Abl Signaling Pathway
Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.
Inhibition of Cholesteryl Ester Transfer Protein (CETP): A Strategy for Hyperlipidemia
Derivatives of 3,5-bis(trifluoromethyl)benzamide have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism. While a direct comparison with 3-chlorobenzamide analogs from the same study is unavailable, the data provides insights into the potency of trifluoromethyl-containing structures in this context.
Data Presentation: CETP Inhibition
| Compound ID | Structure Description | % Inhibition at 10 µM | IC50 (µM) |
| 9a | 3,5-bis(trifluoromethyl)benzylamino benzamide | 100 | 1.36 |
| 9b | ortho-CF3 substituted analog of 9a | 100 | 0.69 |
| 9c | - | 100 | 1.03 |
| 8a | Chlorobenzyl benzamide | - | 1.6 |
Data for compounds 9a, 9b, and 9c are from a study on trifluoromethyl benzamides as CETP inhibitors.[3] Data for compound 8a is from a related study on chlorobenzyl benzamides mentioned in the same publication group.[4]
These findings suggest that both trifluoromethyl and chloro-substituted benzamide scaffolds can yield potent CETP inhibitors.
Experimental Protocols: CETP Inhibition Assay
Fluorometric Assay:
-
Principle: This assay utilizes a donor molecule containing a fluorescent self-quenched neutral lipid and an acceptor molecule. In the presence of active CETP, the fluorescent lipid is transferred to the acceptor, resulting in an increase in fluorescence.
-
Reagents: CETP enzyme, donor and acceptor molecules, assay buffer, and test compounds.[5][6]
-
Procedure: The CETP enzyme is pre-incubated with the test inhibitor. The reaction is initiated by adding the donor and acceptor molecules. The fluorescence is then measured kinetically.[6]
-
Data Analysis: The rate of fluorescence increase is proportional to CETP activity. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Mandatory Visualization: CETP Inhibition Workflow
Caption: Experimental workflow for a fluorometric CETP inhibition assay.
Antifungal and Larvicidal Activities: A Case Study of a Hybrid Analog
A novel benzamide derivative incorporating both a chloro and a trifluoromethyl substituent has been synthesized and evaluated for its pesticidal activities. This provides a unique opportunity to observe the combined influence of these two functional groups on biological activity.
Data Presentation: Fungicidal and Larvicidal Activity
| Compound ID | Target Organism | Activity Metric | Value |
| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (7f) | Botrytis cinereal | Inhibition Rate | 90.5% at 50 mg/L |
| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (7f) | Mosquito Larvae | Larvicidal Activity | 100% at 10 mg/L |
Data sourced from a study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole.
Experimental Protocols: Antifungal Mycelial Growth Inhibition Assay
-
Method: Mycelial growth rate method.
-
Procedure: The test compound is incorporated into a suitable agar medium (e.g., Potato Dextrose Agar) at a specific concentration. A mycelial plug from a fresh fungal culture is placed at the center of the agar plate. The plates are then incubated at an appropriate temperature (e.g., 25°C) for several days.
-
Data Analysis: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the test compound.
Mandatory Visualization: Logical Relationship in Drug Discovery
Caption: Logical workflow in a typical drug discovery and development process.
Conclusion
The comparative analysis of this compound and 3-chlorobenzamide analogs reveals that the nature of the substituent at the 3-position of the benzamide ring profoundly influences biological activity. In the context of Bcr-Abl kinase inhibition, the trifluoromethyl group confers significantly greater potency than a chloro substituent. Conversely, both chloro and trifluoromethyl-containing scaffolds have demonstrated potential as effective CETP inhibitors. The case of the hybrid molecule with both substitutions highlights the potential for synergistic or unique biological activities. This guide underscores the importance of systematic structural modifications and robust biological evaluation in the quest for novel and effective therapeutic agents. The provided experimental protocols and diagrams serve as a foundational resource for researchers in this dynamic field.
References
- 1. benchchem.com [benchchem.com]
- 2. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl...: Ingenta Connect [ingentaconnect.com]
- 4. Bcr-Abl tyrosine kinase inhibitors- current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Use of 3-(Trifluoromethyl)benzamide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing building blocks is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. Among these, 3-(trifluoromethyl)benzamide and its precursor, 3-(trifluoromethyl)benzoic acid, are valued reagents for introducing the trifluoromethyl (CF₃) group, a moiety known to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a cost-benefit analysis of using this compound in the synthesis of kinase inhibitors, with a specific focus on p38 MAPK inhibitors, by comparing its performance and cost against two common alternatives: 3-chlorobenzamide and 3-methylbenzamide.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere of methyl and chloro groups, but its unique electronic properties set it apart. The strong electron-withdrawing nature of the CF₃ group can significantly impact a molecule's pKa, conformation, and dipole moment, leading to improved interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, a critical factor in enhancing a drug's half-life and bioavailability.[1]
Performance Comparison in Amide Coupling Reactions
The synthesis of benzamide-containing kinase inhibitors, such as those targeting p38 MAPK, often involves an amide coupling reaction between a substituted benzoic acid and an amine. While direct comparative studies detailing the synthesis of a single p38 MAPK inhibitor using all three precursors are scarce in publicly available literature, we can extrapolate the expected performance based on established chemical principles and related synthetic reports. The key step is the activation of the carboxylic acid followed by nucleophilic attack by the amine.
Table 1: Theoretical Performance Comparison in Amide Coupling
| Feature | 3-(Trifluoromethyl)benzoic Acid | 3-Chlorobenzoic Acid | 3-Methylbenzoic Acid |
| Reactivity of Acyl Halide | High | High | Moderate |
| Reaction Time | Potentially shorter | Short | Longer |
| Typical Yields | Good to Excellent | Good to Excellent | Good |
| Potential Side Reactions | Minimal | Minimal | Potential for side reactions on the methyl group under harsh conditions |
Note: This table is based on general principles of chemical reactivity. Actual yields and reaction times are highly dependent on the specific substrates, coupling agents, and reaction conditions used.
The electron-withdrawing nature of both the trifluoromethyl and chloro substituents enhances the electrophilicity of the carbonyl carbon in the corresponding acyl chloride or activated ester, leading to faster and often cleaner reactions compared to the electron-donating methyl group.
Cost-Benefit Analysis
The choice of a building block in drug development is a balance between its synthetic performance and its cost, especially when considering large-scale production. Here, we compare the bulk pricing of the three relevant benzoic acid precursors.
Table 2: Cost Comparison of Substituted Benzoic Acids
| Compound | Supplier Example | Price (per kg) |
| 3-(Trifluoromethyl)benzoic acid | CymitQuimica | €235.00[2] |
| 3-Chlorobenzoic acid | ChemicalBook | ~$108.00 (converted from USD)[3] |
| 3-Methylbenzoic acid | Lead Sciences | €16.00 (for 1000g)[4] |
Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for bulk quantities to provide a relevant comparison for drug development scenarios.
From a purely cost-centric perspective, 3-methylbenzoic acid is the most economical choice, followed by 3-chlorobenzoic acid. 3-(Trifluoromethyl)benzoic acid is significantly more expensive. However, the higher cost of the trifluoromethyl-containing starting material can often be justified by the enhanced biological activity and improved pharmacokinetic profile of the final drug candidate. The increased potency and metabolic stability can translate to lower required doses and a more favorable side-effect profile, adding significant value to the therapeutic agent.
Experimental Protocols
The following is a general and adaptable protocol for the amide coupling reaction to synthesize a key benzamide intermediate for a p38 MAPK inhibitor, based on the synthesis of N-(3-aminopyridin-4-yl)benzamide analogs.[5] This protocol can be applied to all three benzoic acid derivatives for a comparative synthesis.
Synthesis of N-(3-aminopyridin-4-yl)-3-(substituted)benzamide
Materials:
-
3,4-Diaminopyridine
-
Substituted benzoic acid (3-(trifluoromethyl)benzoic acid, 3-chlorobenzoic acid, or 3-methylbenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the substituted benzoic acid (1.1 equivalents) and 3,4-diaminopyridine (1 equivalent) in DMF or DCM, add EDC (1.2 equivalents).
-
Add a catalytic amount of DMAP to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain the desired N-(3-aminopyridin-4-yl)-3-(substituted)benzamide.
Mandatory Visualizations
The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for synthesizing and screening benzamide-based kinase inhibitors.
Caption: p38 MAPK signaling pathway and the point of inhibition by benzamide-based inhibitors.
Caption: Experimental workflow for the synthesis and evaluation of benzamide-based kinase inhibitors.
Conclusion
The decision to use this compound in a synthetic campaign requires a careful evaluation of its higher cost against the potential benefits in the final product's biological profile. While 3-chlorobenzamide and 3-methylbenzamide offer more economical routes, the trifluoromethyl group often imparts superior properties such as enhanced metabolic stability and target affinity, which can be critical for the success of a drug candidate. For early-stage drug discovery, where the exploration of structure-activity relationships is paramount, the investment in this compound can be highly justified. For later-stage process development and large-scale manufacturing, a thorough cost-benefit analysis, considering the overall therapeutic value and market potential of the final drug, is essential.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-(Trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. 3-Chlorobenzoic acid price,buy 3-Chlorobenzoic acid - chemicalbook [m.chemicalbook.com]
- 4. 3-Methylbenzoic acid(Flakes or Chunks or Granular) - Lead Sciences [lead-sciences.com]
- 5. benchchem.com [benchchem.com]
spectroscopic analysis (NMR, IR) to confirm 3-(Trifluoromethyl)benzamide structure
A detailed comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data provides robust confirmation of the chemical structure of 3-(Trifluoromethyl)benzamide. This guide presents experimental data for the target compound and compares it with unsubstituted benzamide and its 2- and 4-trifluoromethyl substituted isomers, offering a clear framework for structural verification for researchers, scientists, and drug development professionals.
The precise arrangement of functional groups in an organic molecule is critical to its chemical and biological activity. Spectroscopic techniques such as NMR and IR are indispensable tools for elucidating and confirming molecular structures. In this guide, we focus on the characterization of this compound, a compound of interest in medicinal chemistry and materials science.
Comparative Analysis of ¹H NMR Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In aromatic systems, the position of substituents significantly alters the chemical shifts of the aromatic protons.
By comparing the ¹H NMR spectrum of this compound with that of benzamide and its isomers, distinct patterns emerge that allow for unambiguous identification.
| Compound | Aromatic Protons (δ, ppm) | Amide Protons (δ, ppm) |
| This compound | 8.26 (s, 1H), 8.23 (d, J = 7.9 Hz, 1H), 7.89 (d, J = 7.8 Hz, 1H), 7.73 (t, J = 7.8 Hz, 1H) | 2.87 (s, 2H) |
| Benzamide | 8.05 (br s, 1H), 7.93 (d, 2H), 7.53 (t, 1H), 7.47 (t, 2H) | 7.46 (br s, 1H) |
| 2-(Trifluoromethyl)benzamide | ~7.7-7.5 (m, 4H) | ~7.9 (br s, 1H), ~7.7 (br s, 1H) |
| 4-(Trifluoromethyl)benzamide | 8.15 (d, J = 8.1 Hz, 2H), 7.92 (d, J = 8.3 Hz, 2H) | ~7.8 (br s, 2H) |
Note: Spectral data can vary slightly depending on the solvent and concentration.
The ¹H NMR spectrum of this compound is characterized by four distinct signals in the aromatic region, consistent with a meta-substituted benzene ring. The singlet at 8.26 ppm can be attributed to the proton positioned between the two substituents. In contrast, the para-substituted isomer, 4-(Trifluoromethyl)benzamide, displays a more symmetrical pattern with two doublets. The ortho-isomer, 2-(Trifluoromethyl)benzamide, would also present a complex splitting pattern, but with different chemical shifts due to the proximity of the trifluoromethyl group to the amide functionality. Unsubstituted benzamide shows a characteristic pattern for a monosubstituted benzene ring.[1]
Comparative Analysis of ¹³C NMR Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is sensitive to its hybridization and the electronegativity of attached atoms.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Trifluoromethyl Carbon (δ, ppm) |
| This compound | 171.85 | 140.69, 136.45, 135.36 (q, J = 33 Hz), 134.60, 132.97, 129.46 (q, J = 3.8 Hz) | 129.40 (q, J = 270 Hz) |
| Benzamide | ~169 | ~134, 132, 129, 128 | - |
| 2-(Trifluoromethyl)benzamide | ~168 | ~133, 132, 131, 129 (q), 127, 126 (q) | ~125 (q) |
| 4-(Trifluoromethyl)benzamide | ~167 | ~138, 134 (q), 128, 125 (q) | ~124 (q) |
Note: Spectral data can vary slightly depending on the solvent and concentration. 'q' denotes a quartet due to coupling with fluorine atoms.
The ¹³C NMR spectrum of this compound shows the expected number of signals for its structure. A key feature is the quartet for the carbon of the trifluoromethyl group, a result of coupling with the three fluorine atoms. The carbon atom attached to the trifluoromethyl group also appears as a quartet with a smaller coupling constant. The chemical shifts of the aromatic carbons are consistent with the electron-withdrawing nature of both the amide and trifluoromethyl groups.
Comparative Analysis of IR Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~3400, ~3200 | ~1660 | ~1330, ~1130 |
| Benzamide | ~3360, ~3170 | ~1660 | - |
| 2-(Trifluoromethyl)benzamide | ~3400, ~3200 | ~1670 | ~1310, ~1120 |
| 4-(Trifluoromethyl)benzamide | ~3380, ~3180 | ~1660 | ~1320, ~1130 |
The IR spectrum of this compound displays characteristic absorption bands for the amide and trifluoromethyl functional groups. The two bands in the N-H stretching region are typical for a primary amide. The strong absorption around 1660 cm⁻¹ is indicative of the carbonyl (C=O) stretch. The presence of strong absorptions in the 1330-1130 cm⁻¹ region is characteristic of the C-F stretching vibrations of the trifluoromethyl group. These features, when compared to the spectra of benzamide and the other isomers, provide strong evidence for the proposed structure.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the structure of this compound using spectroscopic methods.
References
A Comparative Guide to Purity Assessment of Synthesized 3-(Trifluoromethyl)benzamide: HPLC vs. Alternatives
The accurate determination of purity is a critical final step in the synthesis of 3-(Trifluoromethyl)benzamide, a key intermediate in the development of pharmaceuticals.[1] Impurities introduced during synthesis can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis in the pharmaceutical industry, offering high sensitivity and resolution for separating the main compound from its impurities.[2] This guide provides a comprehensive comparison of a typical Reverse-Phase HPLC (RP-HPLC) method for assessing the purity of 3-(Trluoromethyl)benzamide against other common analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Comparison of Analytical Methodologies
The choice of an analytical technique for purity assessment is dictated by several factors, including the physicochemical properties of this compound and its potential impurities, the required sensitivity, and the desired level of quantitative accuracy. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this application.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-to-charge ratio detection. | Quantitative analysis based on the direct proportionality between the intensity of an NMR signal and the number of atomic nuclei. |
| Analyte Compatibility | Well-suited for this compound and a wide range of potential non-volatile or thermally labile impurities. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for less volatile impurities. | Applicable to any soluble analyte containing NMR-active nuclei (e.g., ¹H, ¹⁹F, ¹³C). |
| Common Impurity Detection | Excellent for detecting a broad spectrum of impurities, including starting materials, by-products, and degradation products.[2] | Ideal for identifying and quantifying residual solvents and other volatile organic impurities.[2] | Provides detailed structural information about impurities and can be used for absolute quantification without a specific reference standard for the impurity. |
| Limit of Detection (LOD) | Typically in the range of 0.1 - 1 µg/mL.[3] | Can reach lower detection limits, often in the ng/mL range, for volatile compounds. | Generally higher LOD compared to chromatographic methods, making it less suitable for trace impurity analysis. |
| Limit of Quantification (LOQ) | Typically in the range of 0.4 - 2 µg/mL.[3] | Low ng/mL range for suitable analytes. | Higher LOQ, often requiring a significant amount of sample. |
| Precision (%RSD) | High precision, with %RSD typically < 2.0%.[3] | Good precision, with %RSD generally < 5.0%. | Excellent precision, often with %RSD < 1.0% for the main component. |
| Accuracy (% Recovery) | High accuracy, with typical recovery rates of 98.0 - 102.0%.[3] | Good accuracy, with recovery rates of 90.0 - 110.0% being common. | High accuracy for quantification of the main component and structurally characterized impurities. |
Experimental Protocols
A detailed methodology for a representative RP-HPLC method for the purity assessment of 3-(Trluoromethyl)benzamide is provided below. This protocol is intended as a starting point and may require optimization and validation for specific applications.
Reverse-phase HPLC is a robust method for determining the purity of this compound and separating it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of synthesized this compound in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A starting gradient could be 30% B, increasing to 95% B over 20 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Validation Parameters: For regulatory submissions, the HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents. The sample is vaporized and separated based on boiling point, with subsequent detection and identification by mass spectrometry.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides a direct and accurate method for determining the purity of the synthesized this compound without the need for a specific reference standard of the compound. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity can be determined.
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the HPLC-based purity assessment of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
Unraveling the Structure-Activity Relationship of 3-(Trifluoromethyl)benzamide Derivatives: A Comparative Guide
A deep dive into the therapeutic potential of 3-(trifluoromethyl)benzamide derivatives reveals a versatile scaffold with applications spanning from oncology and neurodegenerative diseases to infectious diseases and metabolic disorders. This guide provides a comparative analysis of their structure-activity relationships (SAR) against various biological targets, supported by quantitative data and detailed experimental protocols.
The inclusion of a trifluoromethyl group in the benzamide core significantly influences the pharmacokinetic and pharmacodynamic properties of these compounds, often enhancing metabolic stability and binding affinity.[1][2] This has led to extensive research into their potential as therapeutic agents. This guide synthesizes key findings to aid researchers, scientists, and drug development professionals in navigating the landscape of this compound derivatives.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzamide scaffold. The following tables summarize the quantitative data for their inhibitory or modulatory effects on various key biological targets.
Cholinesterase Inhibition
Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
Table 1: Cholinesterase Inhibitory Activity of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues [3]
| Compound | Modification | AChE IC50 (µM) | BuChE IC50 (µM) |
| 1 | Parent Compound | - | - |
| 4a | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | Best Inhibitor | Best Inhibitor |
| General Analogues | N-alkyl (C2-C6) carbamates and isomers with a changed position of phenolic hydroxyl | 18.2 - 196.6 | 9.2 - 196.2 |
Note: Specific IC50 values for compound 4a were not provided in the abstract.
Bcr-Abl Kinase Inhibition
The Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia (CML). 3-Substituted benzamide derivatives have shown significant potential as inhibitors of this kinase, offering a therapeutic avenue for CML.[4]
Table 2: Antiproliferative Activity of 3-Substituted Benzamide Derivatives against K562 Cells (Bcr-Abl positive) [4]
| Compound Class | General Structure | Activity |
| 3-Halogenated and 3-Trifluoromethylated Benzamide Derivatives | Structurally related to STI-571 (Imatinib) | Highly potent Bcr-Abl kinase inhibitors |
| NS-187 (9b) | A specific 3-substituted benzamide derivative | Promising candidate for STI-571-resistant CML |
Note: Specific IC50 values were not available in the provided search results.
Influenza Virus Fusion Inhibition
Certain this compound derivatives have been identified as inhibitors of the influenza virus hemagglutinin-mediated fusion process, a critical step in the viral entry into host cells.
Table 3: Antiviral Activity of N-[(Thiophen-3-yl)methyl]benzamides [5]
| Compound | R Group on Benzamide | Target Virus | EC50 (µM) | Selectivity Index (SI) |
| 22 | 3-Fluoro | PR8, Virg09 | ~1 | >100 |
| 23 | 3-Chloro | PR8, Virg09 | Slightly more potent than 22 | - |
| 24 | 3-Bromo | PR8, Virg09 | Inactive | - |
| 25 | 3-Trifluoromethyl | PR8, Virg09 | Inactive | - |
| 31 | 3-Trifluoromethyl (on N-[(2,5-dimethylthiophen-3-yl)methyl] scaffold) | - | - | - |
Cholesteryl Ester Transfer Protein (CETP) Inhibition
CETP facilitates the transfer of cholesteryl esters from HDL to LDL, and its inhibition is a strategy to raise HDL cholesterol levels. Several trifluoromethyl-containing benzamides have been evaluated as CETP inhibitors.
Table 4: CETP Inhibitory Activity of Benzylamino Benzamide Derivatives [6][7]
| Compound | General Structure | IC50 (µM) |
| 9c | Benzylamino benzamide derivative | 1.03 |
| 9a | 3,5-Bis(trifluoromethyl)benzylamino benzamide | 1.36 |
| 9b | 3,5-Bis(trifluoromethyl)benzylamino benzamide with ortho-CF3 substitution | 0.69 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are outlines of key experimental protocols employed in the cited studies.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.
-
Enzyme Source: Acetylcholinesterase from electric eel and butyrylcholinesterase from equine serum.[3]
-
Principle: The assay is based on the reaction of acetylthiocholine (or butyrylthiocholine) with the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Monitor the change in absorbance over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Bcr-Abl Kinase Antiproliferative Assay
This cell-based assay assesses the ability of compounds to inhibit the proliferation of cancer cells that are dependent on Bcr-Abl kinase activity.
-
Cell Line: K562, a human chronic myeloid leukemia cell line that is positive for the Bcr-Abl fusion protein.[4]
-
Principle: The viability of K562 cells is measured after treatment with the test compounds. A reduction in cell viability indicates inhibition of Bcr-Abl kinase activity.
-
General Procedure (MTT Assay):
-
Seed K562 cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the 3-substituted benzamide derivatives for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
CETP Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the transfer of cholesteryl esters mediated by CETP.
-
Principle: A fluorescently labeled cholesteryl ester donor particle and an acceptor particle are incubated with a source of CETP and the test compound. The transfer of the fluorescent lipid from the donor to the acceptor is measured.
-
General Procedure:
-
Prepare a reaction mixture containing a buffer, fluorescent donor particles (e.g., HDL-like particles), acceptor particles (e.g., LDL-like particles), and a source of CETP (e.g., recombinant human CETP).
-
Add the test compound at various concentrations.
-
Incubate the mixture to allow for lipid transfer.
-
Stop the reaction and measure the fluorescence of the acceptor particles using a fluorescence plate reader.
-
Calculate the percentage of CETP inhibition and determine the IC50 value.
-
Visualizing the Pathways and Workflows
Understanding the broader context of how these compounds exert their effects is crucial. The following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Bcr-Abl Signaling Pathway in CML and Inhibition by Benzamide Derivatives.
Caption: General Drug Discovery Workflow for Benzamide Derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Hydroxy-5-(trifluoromethyl)benzamide | Benchchem [benchchem.com]
- 3. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different trifluoromethylating reagents for benzamide synthesis
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. This modification can significantly enhance metabolic stability, lipophilicity, and binding affinity. The direct C-H trifluoromethylation of benzamides, a common motif in pharmaceuticals, presents a powerful strategy for late-stage functionalization. The choice of trifluoromethylating reagent is critical and dictates the efficiency, regioselectivity, and substrate scope of the transformation. This guide provides an objective comparison of different classes of trifluoromethylating reagents for benzamide synthesis, supported by experimental data.
The primary approaches to benzamide trifluoromethylation can be categorized by the nature of the CF3 source: electrophilic, nucleophilic, and radical. Each class of reagents offers distinct advantages and disadvantages in terms of reactivity, stability, and reaction conditions. Prominent examples include the electrophilic Togni's reagents, the nucleophilic Ruppert-Prakash reagent, and radical precursors like Langlois' reagent.
Data Presentation: Performance of Trifluoromethylating Reagents
The efficacy of various trifluoromethylating reagents for the C-H functionalization of benzamides is highly dependent on the reaction conditions and the desired regioselectivity. The following table summarizes key performance indicators for representative reagents in achieving ortho- and para-trifluoromethylation of benzamide derivatives.
| Reagent Class | Specific Reagent | Target Position | Catalyst/Promoter | Solvent | Yield (%) | Reference |
| Electrophilic | Togni's Reagent II | ortho- | CuBr | 1,2-Dichloroethane (DCE) | 36-82 | [1] |
| Radical | Togni's Reagent I | para- | [Ir(dtbbpy)(ppy)2]PF6 (Photocatalyst) | 1,2-Dichloroethane (DCE) | up to 85 | [2][3] |
| Radical | CF3SO2Cl | para- | [Ir(dtbbpy)(ppy)2]PF6 (Photocatalyst) | 1,2-Dichloroethane (DCE) | up to 88 | [2][3] |
| Radical | Langlois' Reagent (CF3SO2Na) | para- (Arylcarbamates) | 4,5-Dichlorofluorescein (Photocatalyst) | Dichloromethane (DCM) | Moderate to good | [2] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | N/A (General) | Fluoride source (e.g., TBAF) | Tetrahydrofuran (THF) | High (for carbonyls/imines) | [4][5][6] |
Note: Yields are highly substrate and condition-dependent. The data presented are for comparative purposes based on reported examples. Direct C-H trifluoromethylation of the benzamide phenyl ring using nucleophilic reagents like Ruppert-Prakash is not a common strategy; they are typically used for addition to carbonyls or imines.
Mandatory Visualization
The selection of a trifluoromethylating reagent dictates the synthetic approach and mechanistic pathway. The following diagrams illustrate the general experimental workflow for comparing these reagents and the distinct signaling pathways for electrophilic, radical, and nucleophilic trifluoromethylation of benzamides.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the ortho- and para-trifluoromethylation of benzamides.
Ortho-Trifluoromethylation using Togni's Reagent II (Electrophilic)
This protocol is adapted from a procedure for the highly mono-selective ortho-trifluoromethylation of benzamides using an 8-aminoquinoline directing group.[1]
Materials:
-
N-(quinolin-8-yl)benzamide derivative
-
Togni's Reagent II
-
Copper(I) bromide (CuBr)
-
1,2-Dichloroethane (DCE)
-
Water
Procedure:
-
To an oven-dried reaction tube, add the N-(quinolin-8-yl)benzamide derivative (0.2 mmol, 1.0 equiv.), Togni's Reagent II (0.4 mmol, 2.0 equiv.), and CuBr (0.02 mmol, 0.1 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DCE (2.0 mL) and water (18 µL, 5.0 equiv.) via syringe.
-
Seal the tube and stir the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the ortho-trifluoromethylated benzamide.
Para-Trifluoromethylation via Iminium Activation (Radical)
This protocol describes a photoredox-catalyzed method for the para-selective C-H trifluoromethylation of benzamide derivatives.[2][3]
Materials:
-
Benzamide derivative
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl) or Togni's Reagent I
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Pyridine
-
[Ir(dtbbpy)(ppy)2]PF6 (photocatalyst)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a reaction vial, combine the benzamide derivative (0.2 mmol, 1.0 equiv.), the trifluoromethylating reagent (1.2 mmol, 6.0 equiv.), and the photocatalyst (1.0 mol%).
-
Add anhydrous DCE (2.0 mL), followed by pyridine (1.2 mmol, 6.0 equiv.) and Tf2O (1.2 mmol, 6.0 equiv.) under an inert atmosphere.
-
Seal the vial and stir the mixture at 25 °C.
-
Irradiate the reaction with a 10 W blue LED for 48 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to isolate the para-trifluoromethylated product.
Conclusion
The selection of a trifluoromethylating reagent for benzamide synthesis is a strategic decision that depends on the desired regioselectivity and the functional group tolerance of the substrate. For ortho-selective trifluoromethylation, directed C-H activation using electrophilic reagents like Togni's reagent in the presence of a copper catalyst is a viable strategy.[1] For achieving high para-selectivity, radical-based approaches employing photoredox catalysis have proven to be highly effective.[2][3] While nucleophilic reagents like the Ruppert-Prakash reagent are workhorses for trifluoromethylating carbonyls and imines, their application in the direct C-H functionalization of the benzamide aromatic ring is less common.[4] The provided protocols and comparative data serve as a valuable resource for researchers in navigating the diverse landscape of trifluoromethylating reagents to accelerate drug discovery and development.
References
- 1. Highly mono-selective ortho-trifluoromethylation of benzamides via 8-aminoquinoline assisted Cu-promoted C–H activations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Assay Validation of 3-(Trifluoromethyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-(Trifluoromethyl)benzamide derivatives against relevant alternatives, supported by experimental data. Detailed methodologies for key assays are presented to facilitate the validation and replication of these findings.
H5N1 Influenza Virus Entry Inhibition
This compound derivatives have been investigated for their potential to inhibit the entry of highly pathogenic avian influenza viruses, such as H5N1, into host cells. This section compares the efficacy of these derivatives with other known influenza entry inhibitors.
Data Presentation: H5N1 Entry Inhibitor Comparison
| Compound Class | Specific Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound Derivative | Compound 1e | H5N1 Pseudovirus Entry | Pseudovirus Neutralization | 4.7 ± 0.3 | [1] |
| This compound Derivative | Compound 1f | H5N1 Pseudovirus Entry | Pseudovirus Neutralization | 4.7 ± 0.3 | [1] |
| Thiophenecarboxamide Derivative | CL-385319 | H5N1 Pseudovirus Entry | Pseudovirus Neutralization | Not specified, but effective | |
| 2-(Thiophenyl-2-yl)ethyl Derivative | Compound 20 | H5N1 Pseudovirus Entry | Pseudovirus Neutralization | 0.22 |
Experimental Protocol: Influenza Pseudovirus Neutralization Assay
This protocol outlines a common method for assessing the ability of compounds to inhibit influenza virus entry using a pseudovirus system. This assay is a safe alternative to using live, highly pathogenic viruses and can be conducted in a Biosafety Level 2 (BSL-2) laboratory.[2]
Materials:
-
HEK293T cells
-
Plasmids: packaging plasmid (e.g., pNL4-3.luc.R-E-), envelope plasmid expressing H5N1 hemagglutinin (HA), and a reporter plasmid (e.g., luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent
-
96-well cell culture plates (white, clear bottom for luminescence reading)
-
Test compounds (this compound derivatives and alternatives)
-
Lysis buffer
-
Luciferase substrate
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the packaging, envelope (H5N1 HA), and reporter plasmids using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudovirus particles.
-
Filter the supernatant to remove cellular debris and store at -80°C.
-
Determine the pseudovirus titer by infecting target cells with serial dilutions of the virus and measuring reporter gene expression (e.g., relative light units, RLU, for luciferase).[3]
-
-
Neutralization Assay:
-
Seed target cells (e.g., HEK293T or MDCK) in a 96-well white plate at a density of 1 x 10^4 cells/well and incubate overnight.[4]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
In a separate plate, incubate the pseudovirus with the serially diluted compounds for 1 hour at 37°C.[3]
-
Remove the medium from the target cells and add the virus-compound mixture.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.[4]
-
-
Data Analysis:
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
The percentage of inhibition is calculated relative to the RLU of cells infected with pseudovirus in the absence of any compound.
-
The IC50 value, the concentration of the compound that inhibits virus entry by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: Influenza Virus Entry
The entry of the influenza virus into a host cell is a multi-step process initiated by the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the cell surface. Following binding, the virus is internalized via endocytosis. The acidic environment of the endosome triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[5][6][7][8]
References
- 1. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to Trifluoromethylated Benzamides
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Trifluoromethylated benzamides, in particular, are prevalent motifs in numerous pharmaceuticals and agrochemicals. The choice of synthetic strategy to access these valuable compounds is critical, impacting yield, scalability, cost, and functional group tolerance.
This guide provides an objective, data-driven comparison of the three primary synthetic routes for preparing benzamides with a trifluoromethyl group on the aromatic ring:
-
Amide Bond Formation from Trifluoromethylated Benzoic Acids: The classic and most direct approach, involving the coupling of a readily available trifluoromethyl-substituted benzoic acid with an amine.
-
Transition Metal-Catalyzed Cross-Coupling: A powerful strategy that forms the crucial C–N bond by coupling a trifluoromethylated aryl halide with an amine or ammonia equivalent, primarily through Buchwald-Hartwig amination or Ullmann condensation.
-
Direct C–H Trifluoromethylation: A modern, late-stage functionalization approach where a C–H bond on a pre-formed benzamide is converted directly to a C–CF₃ bond, often via photoredox catalysis.
Each route is evaluated based on performance, scope, and practical considerations, with supporting experimental data and detailed protocols to inform your synthetic planning.
Route 1: Amidation of Trifluoromethylated Benzoic Acids
This is the most traditional and arguably the most common method for synthesizing trifluoromethylated benzamides. The strategy relies on the vast commercial availability of various trifluoromethyl-substituted benzoic acids. The core transformation is the formation of an amide bond, which can be achieved using a wide array of coupling reagents.
A Comparative Guide to the Metabolic Stability of Drugs Derived from 3-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. The 3-(Trifluoromethyl)benzamide scaffold is a common feature in a variety of pharmacologically active compounds. The trifluoromethyl (CF3) group is often incorporated into drug candidates to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This guide provides a comparative overview of the metabolic stability of drugs and compounds derived from this scaffold, supported by experimental data and detailed methodologies.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of representative compounds featuring the this compound core or related structures, as determined in human liver microsome (HLM) assays. These assays are a standard in vitro model for predicting hepatic clearance. The key parameters presented are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.
| Compound | Structure | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound (t½, min) |
| Vonoprazan | 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine | 339.1 | Low | SH-337 (a structural analog): 81.4 |
| CEP-37440 | N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)prop-2-enamide | 23.24 | 34.74 | Not specified |
| Alectinib | 9-ethyl-6,6-dimethyl-8-(4-(morpholin-4-yl)piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | 22.28 | 36.37 | Not specified |
Note: Data for directly comparable this compound derivatives proved to be scarce in publicly available literature. The compounds listed provide context for metabolic stability data obtained from similar in vitro assays.
The Role of the Trifluoromethyl Group in Enhancing Metabolic Stability
The trifluoromethyl group is a key structural motif used by medicinal chemists to improve the metabolic stability of drug candidates. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond make it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. By strategically placing a CF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Experimental Protocols
A detailed methodology for a typical in vitro human liver microsomal stability assay is provided below. This protocol is fundamental for assessing the metabolic stability of drug candidates.
Human Liver Microsome Stability Assay Protocol
1. Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
2. Materials:
-
Test compound
-
Positive control compounds (e.g., verapamil, testosterone)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation: *
Correlation of In Vitro and In Vivo Activity for 3-(Trifluoromethyl)benzamide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a critical step in the development of novel therapeutics. This guide provides an objective comparison of 3-(Trifluoromethyl)benzamide analogs, a scaffold of significant interest in medicinal chemistry, by presenting supporting experimental data on their in vitro and in vivo performance across various biological targets.
The this compound moiety is a key pharmacophore found in a variety of biologically active compounds. Analogs incorporating this structure have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor antagonists. This guide summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate a deeper understanding of the structure-activity relationships (SAR) and the in vitro-in vivo correlation (IVIVC) for this class of compounds.
I. Cholinesterase Inhibitors for Alzheimer's Disease
A series of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogs have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.
Quantitative Data Summary
| Compound | Target | In Vitro IC50 (µM)[1] |
| Analog 1 (Hit) | AChE | - |
| Analog 4a | AChE & BuChE | Best inhibitor of both |
| Various Derivatives | AChE | 18.2 - 196.6 |
| Various Derivatives | BuChE | 9.2 - 196.2 |
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method) [1]
This spectrophotometric method was used to determine the in vitro inhibitory activity of the synthesized analogs against AChE from electric eel and BuChE from equine serum. The assay measures the activity of the enzymes by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by cholinesterases) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color change is proportional to the enzyme activity, and the inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
Signaling Pathway
References
Safety Operating Guide
Personal protective equipment for handling 3-(Trifluoromethyl)benzamide
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of 3-(Trifluoromethyl)benzamide (CAS RN: 1801-10-1). All personnel must review this guide and the specific Safety Data Sheet (SDS) before commencing any work with this compound.
Hazard Identification and Quantitative Data
This compound is classified as an irritant.[1] It is essential to handle this compound with appropriate personal protective equipment and engineering controls to minimize exposure.
| Property | Value | Reference |
| CAS Number | 1801-10-1 | [1][2][3][4] |
| Molecular Formula | C₈H₆F₃NO | [1][2][3][4] |
| Molecular Weight | 189.14 g/mol | [1][3][4] |
| Appearance | White solid | |
| Melting Point | 121-122 °C (lit.) | [1] |
| Hazard Classification | Irritant | [1] |
| Storage Class | 11 - Combustible Solids | [3] |
Operational Plan for Safe Handling
Adherence to the following step-by-step procedures is mandatory to ensure a safe laboratory environment when working with this compound.
Personal Protective Equipment (PPE)
All personnel must wear the following PPE before entering the designated handling area:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat. For larger quantities or potential for splashing, an apron or coveralls are required.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of inhaling dust.
Engineering Controls
-
All handling of this compound must be conducted within a certified chemical fume hood.
-
Ensure the work area is well-ventilated.
-
An emergency eyewash station and safety shower must be readily accessible.
Handling Procedures
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling.
-
Ensure the work surface is clean and uncluttered.
-
Place all necessary equipment (spatulas, weighing paper, glassware) inside the fume hood before starting.
-
-
Aliquoting:
-
Carefully transfer the required amount of the solid compound using a clean spatula.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care.
-
Close the container tightly immediately after use.
-
-
During Reaction:
-
Keep the fume hood sash at the lowest practical height.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.
Waste Segregation and Collection
-
Halogenated Waste Stream: All waste containing this compound, including unused product, contaminated materials (e.g., weighing paper, gloves), and solvent rinsates, must be collected in a designated "Halogenated Organic Waste" container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Compatibility: Do not mix halogenated waste with non-halogenated waste streams.
Disposal Procedure
-
Collection: Carefully transfer all waste into the designated and properly labeled hazardous waste container.
-
Container Sealing: Keep the waste container securely sealed when not in use.
-
Storage: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Workflow Diagram
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
